molecular formula C16H20 B1670630 1,2-Bis(isopropyl)naphthalene CAS No. 38640-62-9

1,2-Bis(isopropyl)naphthalene

Cat. No.: B1670630
CAS No.: 38640-62-9
M. Wt: 212.33 g/mol
InChI Key: IAUKWGFWINVWKS-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Material Science

1,2-Bis(isopropyl)naphthalene serves as a notable compound in the fields of organic synthesis and material science due to its unique structural and chemical characteristics.

In organic synthesis , it functions as a chemical intermediate for the creation of more complex molecules. ontosight.ai The naphthalene (B1677914) ring system and the attached alkyl groups are susceptible to various chemical transformations. These include electrophilic substitution reactions, where the existing groups direct the position of new substituents, as well as oxidation and reduction reactions that can modify the aromatic core or the alkyl side chains. wikipedia.org

In the realm of material science , alkylated naphthalenes, including diisopropylnaphthalenes, are recognized for their utility as synthetic base oils (API Group V). wikipedia.org These fluids are valued for their thermal stability. smolecule.com The aromatic nature of the naphthalene core allows these compounds to effectively solvate polar additives, a desirable property in lubricant formulations. wikipedia.org Furthermore, derivatives of this compound have been explored for applications in advanced materials. They have been investigated as components in the development of organic semiconductor materials, which are crucial for electronics like ambipolar field-effect transistors and organic solar cells. smolecule.com

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name 1,2-di(propan-2-yl)naphthalene
Molecular Formula C₁₆H₂₀
Molar Mass 212.33 g/mol
Appearance Colorless liquid
Boiling Point 293 °C
Melting Point < -30 °C
CAS Number 94133-79-6

Data sourced from multiple references. nih.govchemos.dealfa-chemistry.com

Historical Context of Naphthalene Derivatization with Alkyl Groups

The derivatization of naphthalene with alkyl groups is a fundamental process in organic chemistry with a history rooted in the study of electrophilic aromatic substitution. Naphthalene is inherently more reactive than benzene (B151609) in such reactions. wikipedia.org Early methods for naphthalene alkylation often employed traditional Friedel–Crafts conditions, reacting naphthalene with alkylating agents in the presence of a Lewis acid catalyst. wikipedia.org

However, these classical methods often resulted in a complex mixture of polyalkylated products and various positional isomers, making it challenging to isolate a specific desired compound. The quest for greater selectivity, particularly for producing specific dialkylnaphthalenes, drove significant research in catalysis. For instance, the selective synthesis of 2,6-dialkylnaphthalenes has been a major goal due to their importance as precursors for high-performance polymers like polyethylene (B3416737) naphthalate (PEN). nacatsoc.orgdicp.ac.cnscielo.br

This pursuit led to the exploration and application of shape-selective solid acid catalysts, most notably zeolites such as H-beta and HY. dicp.ac.cnresearchgate.net These materials possess microporous structures that can influence the reaction by sterically hindering the formation of certain isomers while favoring others, a concept known as transition-state selectivity. The alkylation of naphthalene can be performed using various reagents, including alkenes (like propylene) or alcohols (such as isopropyl alcohol) with acid catalysts. wikipedia.orgdicp.ac.cn The development of these more sophisticated catalytic systems marked a significant advancement, allowing for greater control over the alkylation process and enabling the targeted synthesis of specific naphthalene derivatives like the diisopropylnaphthalenes.

Properties

IUPAC Name

1,2-di(propan-2-yl)naphthalene
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InChI

InChI=1S/C16H20/c1-11(2)14-10-9-13-7-5-6-8-15(13)16(14)12(3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUKWGFWINVWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)C1=C(C2=CC=CC=C2C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60240682
Record name 1,2-Bis(isopropyl)naphthalene
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Molecular Weight

212.33 g/mol
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CAS No.

94133-79-6
Record name 1,2-Diisopropylnaphthalene
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Record name 1,2-Bis(isopropyl)naphthalene
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Record name 1,2-Bis(isopropyl)naphthalene
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Record name 1,2-bis(isopropyl)naphthalene
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Record name 1,2-Bis(isopropyl)naphthalene
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Advanced Synthetic Methodologies for 1,2 Bis Isopropyl Naphthalene and Its Derivatives

Alkylation Approaches to Naphthalene (B1677914) Skeletons

The introduction of isopropyl groups onto a naphthalene framework is predominantly achieved through alkylation reactions. These methods vary in their choice of alkylating agent, catalyst, and reaction conditions, all of which play a crucial role in the yield and isomeric selectivity of the resulting diisopropylnaphthalene products.

Friedel-Crafts Alkylation with Isopropylating Agents

The Friedel-Crafts alkylation stands as a cornerstone for the synthesis of alkylated aromatic compounds, including diisopropylnaphthalenes. This reaction typically involves the use of an isopropylating agent, such as isopropyl halides or propylene (B89431), in the presence of a catalyst to facilitate the electrophilic substitution on the naphthalene ring. smolecule.comiitk.ac.in

Lewis acids are pivotal in Friedel-Crafts alkylation, functioning as catalysts by activating the alkylating agent to generate a more potent electrophile. iitk.ac.in Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). iitk.ac.inelsevier.com The Lewis acid coordinates to the halogen atom of an alkyl halide, weakening the carbon-halogen bond and promoting the formation of a carbocation or a polarized complex that readily attacks the electron-rich naphthalene ring. iitk.ac.in In the case of using an olefin like propylene as the alkylating agent, the Lewis acid can activate the double bond, facilitating the electrophilic addition. The choice of Lewis acid can significantly impact the reaction's efficiency and selectivity. For instance, aluminum chloride has been identified as a highly effective catalyst for the alkylation of naphthalene. elsevier.com

The isomeric distribution of diisopropylnaphthalene products is highly sensitive to the reaction conditions. rsc.org Factors such as temperature, reaction time, and the molar ratio of reactants can be manipulated to favor the formation of a specific isomer. oup.com Generally, lower alkylation temperatures tend to favor the formation of α-isomers, while higher temperatures can lead to a thermodynamic equilibrium mixture that is often richer in the more stable β-isomers. oup.comgoogle.com For example, in the isopropylation of naphthalene, the isomeric composition of the resulting isopropylnaphthalene is dependent on the alkylation temperature. oup.com The selectivity can also be influenced by the choice of catalyst and solvent. elsevier.comrsc.org

Table 1: Effect of Reaction Temperature on Naphthalene Alkylation

Temperature (°C)Naphthalene Conversion (%)Multi-butylnaphthalenes Selectivity (%)
038.222.4
6098.580.6
Data derived from the alkylation of naphthalene with n-butene catalyzed by trifluoromethanesulfonic acid. mdpi.com

Direct Isopropylation using High-Pressure Reactor Systems

To achieve higher yields and potentially greater control over selectivity, direct isopropylation of naphthalene can be carried out using high-pressure reactor systems. smolecule.com These systems allow for reactions to be conducted at elevated temperatures and pressures, which can enhance reaction rates and influence the product distribution. dicp.ac.cn The use of a high-pressure, fixed-bed flow reactor has been investigated for the isopropylation of naphthalene with isopropyl alcohol over various zeolite catalysts. rsc.org Such setups enable continuous processing and can offer advantages in terms of catalyst stability and product throughput. rsc.org For instance, the isopropylation of naphthalene has been successfully performed in a stirred autoclave reactor under a pressure of 2 MPa. dicp.ac.cn

Catalytic Alkylation using Solid Super-Acidic Catalysts (e.g., Perfluorinated Sulfonic Acids, Nafion Resins)

Solid super-acidic catalysts have emerged as highly effective and often more environmentally benign alternatives to traditional Lewis acids for naphthalene alkylation. google.com These catalysts, which include perfluorinated sulfonic acids and Nafion resins, offer high catalytic activity and can exhibit remarkable regioselectivity. google.com

Perfluorinated sulfonic acid catalysts, such as Nafion-H, have demonstrated high regioselectivity for the β-isomer in the isopropylation of naphthalene, achieving over 90% selectivity. google.com These catalysts function via a Brønsted acid mechanism and can be recycled multiple times without a significant loss of activity. Nafion, a perfluorinated sulfonic acid resin, is considered a superacid and can be used as a catalyst for various organic reactions, including alkylation and isomerization. nafion.com It is available in pellet form and its use can lead to better conversion rates and reduced catalyst consumption. nafion.com The catalytic activity of Nafion can be further enhanced by preparing it as a nanocomposite with silica, which significantly increases its surface area. researchgate.netacs.org

Table 2: Isopropylation of Naphthalene with Perfluorinated Sulfonic Acid Catalysts

CatalystAlkylating AgentIsopropylnaphthalene Yield (%)β-isomer Selectivity (%)
Perfluorodecane sulfonic acidPropylene->90
Nafion-HPropylene7395
Nafion-H2-chloropropane5498
Data derived from reactions conducted at 180°C in decalin. google.com

Alkylation with Ionic Liquids

Ionic liquids (ILs) have gained traction as "green" catalysts for Friedel-Crafts alkylation reactions due to their low vapor pressure, thermal stability, and potential for recyclability. rsc.orgacs.org Chloroaluminate ionic liquids, in particular, have been extensively studied for the alkylation of naphthalene. tandfonline.comresearchgate.net These ILs can be tailored to possess strong Lewis acidity, making them effective catalysts. acs.org

The alkylation of naphthalene with various alkylating agents, including olefins and haloalkanes, has been successfully carried out using ionic liquids like Et₃NHCl-AlCl₃. acs.orgtandfonline.com The reaction conditions, such as temperature and catalyst dosage, can be optimized to control the conversion of naphthalene and the distribution of products. acs.org For example, increasing the molar ratio of the ionic liquid to naphthalene generally leads to a higher conversion. acs.org Furthermore, the catalytic performance can be maintained over several cycles by replenishing the active component of the ionic liquid, such as AlCl₃. rsc.org

General Strategies for Substituted Naphthalene Synthesis Relevant to 1,2-Bis(isopropyl)naphthalene Framework

The synthesis of polysubstituted naphthalenes, particularly those with specific substitution patterns like the 1,2-dialkyl motif found in this compound, often requires more sophisticated methods than classical approaches like Friedel-Crafts alkylation, which can suffer from poor regioselectivity. researchgate.net Modern synthetic chemistry has largely turned to transition-metal-catalyzed reactions, which offer powerful and regioselective pathways to construct the naphthalene core with precise control over the substituent placement. researchgate.net These methods often involve the formation of one or two six-membered rings through metal-catalyzed cyclizations. researchgate.net

Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone for the construction of complex aromatic systems. thieme-connect.com Catalysts based on palladium, nickel, zinc, platinum, and rhodium have been extensively developed for the synthesis of substituted naphthalenes, providing access to a wide variety of functionalized derivatives under relatively mild conditions. thieme-connect.com

Palladium catalysis is a versatile tool for C-C bond formation and has been widely applied to the synthesis of substituted naphthalenes. thieme-connect.com These methods often proceed through mechanisms like carboannulation, dual C-H activation, or sequential coupling reactions.

One established strategy involves the palladium-catalyzed carboannulation of internal alkynes with o-allylaryl halides. thieme-connect.com For instance, the reaction of various internal alkynes with o-allylaryl halides in the presence of palladium acetate (B1210297), triphenylphosphine, and triethylamine (B128534) yields naphthalenes in good yields, although unsymmetrical alkynes can lead to mixtures of regioisomers. thieme-connect.com Another approach is the annulation reaction between 1-bromo-2-vinylbenzene derivatives and alkynes, catalyzed by palladium acetate, which tolerates a range of functional groups on the alkyne partner. thieme-connect.com

More recent developments include dual C-H activation strategies. An efficient palladium-catalyzed method has been developed for synthesizing indolo[1,2-f]phenanthridines, which involves the formation of two C-C bonds through a dual C-H bond activation cascade, demonstrating the power of this approach for building complex polycyclic aromatic systems. rsc.org

Furthermore, sequential one-pot procedures can provide efficient access to naphthalene derivatives. A flexible two-step, one-pot synthesis of 2-aryl propionic acids, which are structurally related to a monosubstituted naphthalene core, has been developed. mdpi.com This process involves a palladium-catalyzed Heck coupling of an aryl bromide with ethylene, followed by a hydroxycarbonylation of the resulting styrene, showcasing a highly regioselective cascade transformation. mdpi.com

Table 1: Selected Palladium-Catalyzed Reactions for Naphthalene Synthesis

Catalyst SystemReactantsProduct TypeKey Findings & YieldsReference
Pd(OAc)₂, PPh₃, Et₃No-Allylaryl halides + Internal alkynesSubstituted naphthalenesProvides naphthalenes in 60–88% yield. Unsymmetrical alkynes give regioisomeric mixtures. thieme-connect.com
Pd(OAc)₂, CsOAc1-Bromo-2-vinylbenzenes + AlkynesSubstituted naphthalenesTolerates various functional groups on the alkyne, with excellent yields reported. thieme-connect.com
Pd(OAc)₂, LigandAryl bromides + Ethylene, then CO/H₂O2-Aryl propionic acidsA one-pot, two-step procedure with high regioselectivity and good overall yields (up to 89%). mdpi.com
Pd CatalystN-(2-halophenyl)-indoles + IodobenzenesIndolo[1,2-f]phenanthridinesProceeds via dual C–H bond activation to form two C-C bonds in a single operation. rsc.org

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. semanticscholar.org These methods are particularly useful for constructing C(sp³)–C(sp³) bonds, which is directly relevant to the synthesis of dialkylnaphthalenes.

A significant advancement is the nickel-catalyzed three-component 1,2-dialkylation of non-conjugated alkenes. rsc.org This conjunctive cross-coupling utilizes an alkene, an alkyl halide, and an alkylzinc reagent to install two different alkyl groups across a double bond. The regioselectivity is controlled by a removable 8-aminoquinoline (B160924) directing group, providing a direct method to access 1,2-dialkylated frameworks in moderate to excellent yields. rsc.org This represents a key strategy for introducing differentiated alkyl fragments, a challenging transformation in organic synthesis. rsc.org

Nickel catalysts are also effective in the borylation of (hetero)arenes, which converts aryl halides or pseudo-halides into arylboronic esters. semanticscholar.org These boron-containing intermediates are exceptionally versatile and can be used in subsequent cross-coupling reactions (like Suzuki-Miyaura coupling) to introduce alkyl or other functional groups. For example, nickel complexes with N-heterocyclic carbene (NHC) ligands have been shown to effectively catalyze the borylation of aryl bromides. semanticscholar.org Photoinduced borylation of chloroarenes using a [Ni(IMes)₂] catalyst has also been reported, proceeding at room temperature. semanticscholar.org

Table 2: Selected Nickel-Catalyzed Reactions Relevant to Substituted Naphthalene Synthesis

Catalyst SystemReactantsProduct TypeKey Findings & YieldsReference
Ni Catalyst, LigandNon-conjugated alkenes + Alkyl halides + Alkylzinc reagents1,2-Dialkylated productsFirst example of three-component 1,2-dialkylation of non-conjugated alkenes with differentiated alkyl groups. rsc.org
[Ni(IMes)₂]Chloroarenes + B₂pin₂Arylboronic estersPhotoinduced reaction at room temperature under 400 nm LED irradiation. semanticscholar.org
Ni/NHC ComplexesAryl bromides + B₂pin₂Arylboronic estersHalf-sandwich nickel complexes with 1,2,4-triazole-based NHC ligands show good catalytic potential. semanticscholar.org

Zinc-catalyzed reactions, particularly benzannulations, provide an efficient pathway to the naphthalene core. thieme-connect.com These reactions often proceed via a [4+2] cycloaddition mechanism.

A notable example is the zinc chloride-catalyzed [4+2] benzannulation of 2-ethynylbenzaldehydes with alkynes, which produces naphthalene derivatives in moderate to good yields. thieme-connect.com The reaction mechanism is proposed to involve the coordination of zinc chloride to the alkyne, which increases its electrophilicity and facilitates a subsequent Diels-Alder reaction and bond rearrangement. thieme-connect.com A more recent study demonstrated that ZnCl₂ can catalyze a regioselective benzannulation of halogenated silylacetylenes with ortho-(phenylethynyl)benzaldehydes to give 2-halo-3-silylnaphthalenes with complete regioselectivity. nih.gov These products serve as valuable precursors to highly reactive 2-naphthyne intermediates. nih.gov

In addition to zinc-only systems, iron/zinc co-catalyzed reactions have been developed. An efficient method for synthesizing polysubstituted naphthalenes involves the Fe(III)-catalyzed [4+2] cycloaddition of 2-(2-oxo-alkyl)benzketones with alkynes. rsc.orgrsc.org In a related transformation, replacing the alkyne with an alkene and using a Zn(II) catalyst leads to the formation of poly-substituted 1,2-dihydronaphthalene (B1214177) derivatives. rsc.orgrsc.org

Table 3: Selected Zinc-Catalyzed Reactions for Naphthalene Synthesis

CatalystReactantsProduct TypeKey Findings & YieldsReference
ZnCl₂2-Ethynylbenzaldehydes + AlkynesSubstituted naphthalenes[4+2] benzannulation affording products in moderate to good yields. thieme-connect.com
ZnCl₂Halogenated silylacetylenes + ortho-(Phenylethynyl)benzaldehydes2-Halo-3-silylnaphthalenesCompletely regioselective synthesis, with yields ranging from 18% to 93%. nih.gov
Zn(II)2-(2-Oxo-alkyl)benzketones + AlkenesPolysubstituted 1,2-dihydronaphthalenesSelective cyclization to form dihydronaphthalene derivatives. rsc.orgrsc.org
ZnI₂o-Alkynylbenzaldehydes + Alkenes1-Acyl-2-substituted naphthalenesA practical route promoted by benzoquinone that forms three new bonds in a single reaction. researchgate.net

Platinum catalysts are effective in mediating unique cyclization and rearrangement reactions to form naphthalene derivatives. thieme-connect.com These methods often involve the activation of alkynes and subsequent intramolecular reactions.

An efficient synthesis of functionalized naphthalenes has been achieved through the selective platinum-catalyzed 6-endo intramolecular hydroarylation of ethyl (E)-2-ethynyl/alkynyl cinnamates. acs.orgnih.gov This reaction, catalyzed by PtCl₄, produces 1-arylnaphthalene-3-carboxylates in high yields (up to 87%) in a very short reaction time. thieme-connect.com The reaction tolerates a variety of substituents on the aryl and alkyne moieties, including alkyl, aryl, and heteroaryl groups. acs.org

Another platinum-catalyzed approach involves the reaction of o-ethynylbenzoates with vinyl ethers. researchgate.net In this transformation, PtCl₂ catalyzes the formation of a platinum-containing carbonyl ylide intermediate, which then undergoes a [3+2] cycloaddition with the vinyl ether, followed by a 1,2-alkyl migration to yield 1-acyl-4-alkoxy- or 1-acyl-4-alkylsulfanyl-naphthalenes in good yields. researchgate.netthieme-connect.com

Table 4: Selected Platinum-Catalyzed Reactions for Naphthalene Synthesis

CatalystReactantsProduct TypeKey Findings & YieldsReference
PtCl₄Arylenynes (Ethyl (E)-2-ethynyl/alkynyl cinnamates)1-Aryl/Alkyl-naphthalene-3-carboxylatesSelective 6-endo intramolecular hydroarylation, yields up to 87%. thieme-connect.comacs.orgnih.gov
PtCl₂o-Ethynylbenzoates + Vinyl ethers1-Acyl-4-alkoxy/alkylsulfanyl-naphthalenesProceeds via a platinum-containing carbonyl ylide intermediate; yields are generally good. researchgate.netthieme-connect.com
Pt CatalystOxabicyclic alkenes + Sodium arylsulfinatescis-2-Aryl-1,2-dihydronaphthalen-1-ols and 2-Aryl-naphthalenesRing-opening reaction followed by desulfonylation provides a convenient route to functionalized naphthalenes. rsc.org

Rhodium catalysis has become a powerful tool for constructing aromatic rings through C-H bond activation and annulation strategies. nih.gov These methods allow for the synthesis of highly substituted naphthalenes from readily available starting materials.

One prominent method is the rhodium-catalyzed oxidative benzannulation of N-pivaloylanilines with internal alkynes. nih.gov This reaction proceeds smoothly through a dual C-H bond activation mechanism to afford highly substituted naphthalene products in satisfactory to good yields. nih.gov Similarly, the rhodium(III)-catalyzed C-H activation of sulfoxonium ylides and their subsequent annulation with alkynes provides an efficient, redox-neutral route to 1-naphthols. acs.org

Rhodium catalysts can also be used in the functionalization of the naphthalene core itself. For example, the olefination of 1-naphthylamines can be achieved using a rhodium catalyst and a phosphonium (B103445) ylide as the carbon source. researchgate.net This strategy involves the formation of a triene intermediate via ring-opening, followed by a 6π-electrocyclization to furnish the substituted naphthalene product. researchgate.net Furthermore, electrochemical methods have been merged with rhodium catalysis to create more sustainable synthetic pathways. researchgate.net

Table 5: Selected Rhodium-Catalyzed Reactions for Naphthalene Synthesis

Catalyst SystemReactantsProduct TypeKey Findings & YieldsReference
Rh(III) CatalystN-Pivaloylanilines + Internal alkynesHighly substituted naphthalenesProceeds via dual C-H bond activation; provides satisfactory to good yields. nih.gov
Rh(III) CatalystSulfoxonium ylides + Alkynes1-NaphtholsRedox-neutral synthesis with a broad substrate scope. acs.org
[Cp*RhCl₂]₂, OxidantArylboronic acids + Internal diynesPolymers with highly substituted naphthalene ringsOxidative polycoupling affords soluble polymers in satisfactory yields. rsc.org
Rh Catalyst1-Naphthylamines + Phosphonium ylideSubstituted naphthalenesProceeds via a triene intermediate and 6π-electrocyclization. researchgate.net
Iron-Catalyzed Reactions

Iron catalysis has emerged as a cost-effective and environmentally benign approach for the formation of carbon-carbon bonds. mdpi.com While direct iron-catalyzed synthesis of this compound is not extensively documented, related iron-catalyzed reactions for synthesizing substituted naphthalenes provide valuable insights. These methods often involve cross-dehydrogenative coupling (CDC) and annulation reactions. thieme-connect.comrsc.org

For instance, iron(III) chloride (FeCl₃) has been successfully used as a catalyst in the benzannulation reaction of styrenes and 1,2-diarylpropenes to yield polysubstituted naphthalenes. thieme-connect.comrsc.org Another approach involves the iron-catalyzed annulation of arylacetaldehydes with alkynes, which proceeds with excellent regioselectivity to produce a variety of substituted naphthalenes. thieme-connect.com These methodologies highlight the potential for developing iron-catalyzed routes to this compound, likely through the coupling of appropriate isopropyl-substituted precursors.

A notable example of iron's versatility is in the enantioselective hydroboration of N-alkyl imines to produce α-chiral amines, where an iron(II) alkyl complex supported by a bis(oxazolinylmethylidene)isoindoline ("boxmi") pincer ligand serves as a precatalyst. nih.gov This demonstrates the capacity of iron catalysts to facilitate highly selective transformations.

Table 1: Examples of Iron-Catalyzed Reactions for Naphthalene Synthesis

ReactantsCatalyst/ReagentsProductYieldReference
Styrenes and 1,2-diarylpropenesFeCl₃, DDQ2,4-diaryl-1-methylnaphthalenesGood to excellent thieme-connect.com
Arylacetaldehydes and alkynesFeCl₃Mono-, di-, and polysubstituted naphthalenesModerate to good thieme-connect.com
1,2-Aryl-propenes and styrenesIron catalystPolysubstituted naphthalenesModerate to good rsc.org

Lewis Acid-Catalyzed Transformations

Lewis acid catalysis is a cornerstone of naphthalene synthesis, with Friedel-Crafts alkylation being a primary method for introducing alkyl groups onto the naphthalene core. smolecule.com The synthesis of this compound can be achieved by reacting naphthalene with an isopropylating agent, such as isopropyl bromide or isopropanol (B130326), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). smolecule.comresearchgate.net The reaction conditions, including temperature and catalyst loading, can be adjusted to influence the yield and isomeric distribution of the product. smolecule.com

Ionic liquids, particularly those based on AlCl₃, have been explored as effective and recyclable catalysts for the isopropylation of naphthalene. researchgate.net For example, a triethylamine hydrochloride-aluminum chloride (Et₃NHCl-AlCl₃) ionic liquid has been shown to catalyze the reaction of naphthalene and isopropyl bromide, with optimization of reaction parameters leading to high conversion and selectivity for 2-isopropylnaphthalene. researchgate.net

Beyond traditional Friedel-Crafts reactions, Lewis acids like zinc chloride (ZnCl₂) have been used in [4+2] benzannulation reactions of 2-ethynylbenzaldehydes with alkynes to afford substituted naphthalenes. thieme-connect.com This highlights the broader applicability of Lewis acids in constructing the naphthalene framework itself.

Table 2: Lewis Acid-Catalyzed Synthesis of Isopropylnaphthalenes

Naphthalene SourceIsopropylating AgentCatalystKey FindingsReference
NaphthaleneIsopropyl bromideEt₃NHCl-AlCl₃ ionic liquidHigh conversion of isopropyl bromide and good selectivity for 2-isopropylnaphthalene. researchgate.net researchgate.net
NaphthaleneIsopropyl halidesAluminum chlorideA common method for synthesizing this compound.
NaphthaleneIsopropanolHigh-pressure reactorExplored for higher yields and selectivity. smolecule.com smolecule.com

Domino Processes and Annulation Reactions

Domino reactions, also known as cascade or tandem reactions, offer an efficient pathway to complex molecules by combining multiple bond-forming events in a single pot. nih.gov These processes are particularly valuable for constructing the intricate ring systems of substituted naphthalenes.

Cycloaddition and carboannulation reactions are powerful tools for the regioselective synthesis of naphthalenes. For example, a [2+2+2] cycloaddition of an aryne precursor with two equivalents of dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been utilized to create a 1,2,3,4-tetracarbonyl substituted naphthalene core. beilstein-journals.org

Palladium-catalyzed annulation of 1-bromo-2-vinylbenzene derivatives with alkynes provides an efficient route to substituted naphthalenes, with the reaction tolerating a range of functional groups on the alkyne. thieme-connect.com Similarly, rhodium-catalyzed cross-cyclodimerization of aliphatic alkynes and diarylacetylenes can produce 1,2,3-trisubstituted naphthalenes. thieme-connect.com

Gallium(I) complexes have also shown reactivity in cycloaddition reactions, for instance with isocyanates and other heteroalkenes, suggesting potential for their use in constructing complex ring systems. researchgate.netmdpi.com

While specific examples of electroannulation for the direct synthesis of this compound are not prevalent in the reviewed literature, the general strategy of electroannulation is a recognized method for forming naphthalene derivatives. thieme-connect.com This approach typically involves the electrochemically induced cyclization of precursor molecules.

Cross-dehydrogenative coupling (CDC) represents a highly atom-economical method for forming C-C bonds by directly coupling two C-H bonds. mdpi.combeilstein-journals.org Iron-catalyzed CDC has been employed in a tandem process to synthesize polysubstituted naphthalenes from simple 1,2-aryl-propenes and styrenes. rsc.org This reaction involves the coupling of a terminal allylic C(sp³)-H bond to a C(sp²)-H bond of styrene, followed by benzoannulation. rsc.org

Copper-catalyzed CDC reactions have also been demonstrated for the ortho-etherification of phenols and arenes, indicating the potential for forming C-O bonds in naphthalene derivatives through this strategy. beilstein-journals.org

Industrial Scale Synthetic Processes and Purification Techniques

On an industrial scale, the synthesis of alkylated naphthalenes often employs continuous flow reactors to ensure consistent product quality and yield. The isopropylation of naphthalene is a key industrial process, often aimed at producing specific isomers like 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN) for use in advanced materials. acs.org

The crude product from the alkylation reaction is a mixture of various mono-, di-, and polyisopropylnaphthalene isomers. The separation and purification of the desired isomer, such as this compound, from this complex mixture is a significant challenge. Industrial purification strategies typically involve a combination of techniques:

Distillation: Fractional distillation is used to separate isomers based on their boiling points. acs.org

Crystallization: Suspension crystallization and solvent crystallization are employed to purify specific isomers. acs.org For instance, solvents like C1-C4 aliphatic alcohols (methanol, ethanol (B145695), propanol) are used to recrystallize and purify 2,6-DIPN at controlled temperatures. acs.org

Adsorption: Shape-selective adsorption using zeolites, such as those with a 12-membered ring structure like mordenite (B1173385) and zeolite Y, can be used to separate isomers. acs.org

For laboratory-scale purification, column chromatography or recrystallization are critical methods to isolate the target compound with high purity. General solvent purification techniques, such as washing with acidic and basic solutions followed by drying and distillation, are also essential preparatory steps. alfa-chemistry.com

Continuous Flow Reactor Applications

The industrial production of alkylated naphthalenes, including this compound, has increasingly moved towards process intensification to enhance efficiency, safety, and control over reaction parameters. Continuous flow reactors offer significant advantages over traditional batch processes for Friedel-Crafts alkylation reactions. These benefits include superior heat and mass transfer, precise control of residence time, and the ability to operate at elevated temperatures and pressures safely. manetco.beunito.it

While specific research detailing the continuous flow synthesis of this compound is not extensively published, the principles and methodologies are well-established for related compounds. For instance, the continuous flow synthesis of long-chain alkylated naphthalenes has been successfully demonstrated using ionic liquids as catalysts in a microreaction system. This approach achieved high yields (>99%) with very short residence times (60 seconds) at mild temperatures (30°C). researchgate.net Such systems allow for the manipulation of product distribution, including the ratio of α- to β-substituted isomers, by adjusting reaction temperature and the molar ratio of reactants. researchgate.net

Furthermore, Friedel-Crafts alkylation reactions have been efficiently conducted in continuous flow reactors using heterogeneous catalysts. Studies on the alkylation of aromatics with alcohols under continuous-flow conditions have shown high turnover frequencies and long-term operational stability. rsc.org The isopropylation of naphthalene with isopropanol has been investigated in a continuous down-flow microreactor, demonstrating the feasibility of this technology for producing diisopropylnaphthalene isomers. researchgate.net

The application of continuous flow technology can also be extended to operate under supercritical conditions, which can enhance reaction rates and selectivity. google.com For the synthesis of this compound, a continuous flow setup would typically involve pumping a solution of naphthalene and an isopropylating agent (such as isopropanol or propene) through a heated reactor containing a packed bed of a solid acid catalyst, like a zeolite or montmorillonite (B579905) clay. rsc.orgresearchgate.netdicp.ac.cn The reaction parameters, including temperature, pressure, and flow rate, can be precisely controlled to optimize the yield of the desired 1,2-isomer.

Table 1: Exemplary Conditions for Continuous Flow Alkylation of Naphthalene Derivatives

ParameterValue/ConditionSource
Catalyst Ionic Liquid ([Me₃NH][AlCl₄]) researchgate.net
Reactants Naphthalene, 1-Dodecene researchgate.net
Temperature 30 °C researchgate.net
Residence Time 60 seconds researchgate.net
Yield >99% researchgate.net
Catalyst HY Zeolite (steam-treated) researchgate.net
Reactants Naphthalene, Isopropyl alcohol researchgate.net
Temperature 250 °C researchgate.net
Naphthalene Conversion 86% researchgate.net
2,6-DIPN Yield 40% researchgate.net

Note: The data in this table is derived from studies on related alkylated naphthalenes and serves to illustrate the potential process parameters for the continuous flow synthesis of this compound.

Advanced Purification via Distillation and Recrystallization

The crude product from the synthesis of this compound is typically a complex mixture containing unreacted naphthalene, mono-isopropylnaphthalenes, and various diisopropylnaphthalene (DIPN) isomers. The separation of these isomers is particularly challenging due to their similar physical properties, such as close boiling points. nih.gov

Recrystallization is a powerful technique for the fine purification of DIPN isomers, leveraging their different melting points and solubilities in various solvents. nih.gov For the purification of this compound, a multi-step crystallization process would likely be required.

Melt crystallization is a solvent-free purification method that relies on the fractional crystallization of the molten mixture. The process typically involves three stages: crystallization, sweating (where impurities are melted and removed from the crystal surface), and melting of the purified product. researchgate.net Static melt crystallization has been successfully applied to purify 2,6-DIPN to a purity of ≥99%. ccspublishing.org.cnresearchgate.net A significant challenge in melt crystallization is the formation of eutectics between isomers, which can limit the achievable purity. nih.gov For example, a eutectic point exists between 2,6-DIPN and 2,7-DIPN, which can hinder complete separation. nih.gov

Solvent crystallization offers an alternative by dissolving the crude mixture in a suitable solvent and then cooling it to selectively crystallize the desired isomer. The choice of solvent is critical and can significantly influence the separation efficiency. Solvents like ethanol, methanol (B129727), or propanol (B110389) have been used for the crystallization of DIPN isomers. patsnap.com

High-pressure crystallization is an advanced technique that manipulates the solid-liquid phase equilibrium by applying high pressure. This can alter the melting points of the isomers and overcome eutectic limitations, leading to higher purity products. nih.govsmolecule.com For instance, pressures ranging from 8.11 to 30.40 MPa have been used to purify 2,6-DIPN from a mixture containing 85% of the isomer to a final purity of over 95%. nih.govsmolecule.com Centrifugal separation of the crystals formed under high pressure can further increase the purity to 99%. nih.gov

Table 2: Comparison of Advanced Purification Techniques for Diisopropylnaphthalene Isomers

TechniquePrincipleAdvantagesChallengesAchieved Purity (for 2,6-DIPN)Source
Vacuum Distillation Separation based on boiling point differences under reduced pressure.Removes light and heavy impurities; prevents thermal degradation.Ineffective for separating isomers with very close boiling points.Not sufficient for isomer separation alone. nih.gov
Melt Crystallization Fractional crystallization from a molten state without solvents.Solvent-free, potentially lower cost.Eutectic formation can limit purity; can be a slow process.≥99% ccspublishing.org.cnresearchgate.net
Solvent Crystallization Selective crystallization from a supersaturated solution.Can overcome some eutectic limitations; good for final polishing.Requires solvent selection and recovery; potential for solvent inclusion in crystals.High purity achievable, often used in conjunction with other methods. nih.govpatsnap.com
High-Pressure Crystallization Alters solid-liquid phase equilibrium through high pressure to enhance separation.Can overcome eutectic limitations; achieves high purity.Requires specialized high-pressure equipment.>99% nih.govsmolecule.com

Chemical Reactivity and Mechanistic Studies of 1,2 Bis Isopropyl Naphthalene

Oxidation Reactions and Product Formation

The oxidation of 1,2-bis(isopropyl)naphthalene can proceed at either the aromatic nucleus or the alkyl side-chains, yielding a variety of oxygenated products. The specific outcome is highly dependent on the choice of oxidant and the reaction conditions employed. The compound is generally stable under standard conditions but may react in the presence of strong oxidizers. smolecule.com

Oxidation of the naphthalene (B1677914) core can lead to the formation of naphthoquinones. wikipedia.orgprepchem.com While specific studies on this compound are not prevalent, the oxidation of the parent naphthalene molecule to 1,4-naphthoquinone (B94277) is a well-established transformation. prepchem.comorgsyn.org Additionally, the isopropyl side chains are susceptible to oxidation, which can result in the formation of ketones or carboxylic acids. smolecule.com The oxidation of one or both isopropyl groups can also lead to the corresponding hydroperoxides, which are common intermediates in the oxidation of alkylaromatic compounds. google.com

A range of oxidizing agents and conditions are utilized for the oxidation of naphthalene and its alkylated derivatives. The selection of a specific reagent system directs the reaction towards either ring or side-chain oxidation.

Reagent/SystemTypical TargetConditionsPotential Products
Chromic acid (CrO₃) in acetic acidAromatic RingRoom temperature, extended reaction time (e.g., 3 days for naphthalene). prepchem.comNaphthoquinones
Molecular Oxygen (O₂)Alkyl Side-ChainsElevated temperature (70–150 °C) and pressure, often in a basic medium. google.comHydroperoxides, Ketones, Carboxylic Acids
Ferric Chloride (FeCl₃)Substituted Naphthalenes (e.g., 1-amino-2-hydroxynaphthalene)Aqueous solution.1,2-Naphthoquinone. wikipedia.org

The mechanism of oxidation varies with the target site. The formation of naphthoquinones from the naphthalene ring by atmospheric OH radicals, for example, proceeds through the addition of the radical, followed by reaction with molecular oxygen and subsequent ring-opening or rearrangement to form the quinone structure. copernicus.org

Reduction Reactions to Saturated Hydrocarbons

The aromatic system of this compound can be saturated through reduction reactions, most commonly via catalytic hydrogenation. This process converts the polycyclic aromatic hydrocarbon into its corresponding saturated cycloalkane derivative. smolecule.com

Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method for the reduction of aromatic rings. nih.gov In this process, this compound is treated with hydrogen gas in the presence of a Pd/C catalyst. The reaction typically requires elevated pressure and is conducted in a suitable solvent. The naphthalene core is fully reduced to a decahydronaphthalene (B1670005) (decalin) skeleton.

ParameterTypical ConditionNotes
CatalystPalladium on activated carbon (Pd/C), typically 5-10% Pd by weight.Pd/C is a heterogeneous catalyst and is pyrophoric; it must be handled with care in an inert atmosphere. u-tokyo.ac.jpyoutube.com
SolventProtic solvents like ethanol (B145695) or acetic acid are commonly used as they can accelerate the reaction rate. u-tokyo.ac.jpThe substrate is dissolved in the solvent before the reaction. youtube.com
Hydrogen SourceHydrogen gas (H₂).Often supplied from a high-pressure cylinder or a hydrogen-filled balloon for smaller-scale reactions. u-tokyo.ac.jpyoutube.com
PressureAtmospheric to high pressure (e.g., up to 100 atm). nih.govHigher pressure generally increases the reaction rate.
TemperatureRoom temperature to elevated temperatures (e.g., 30-50 °C). nih.govTemperature can be adjusted to optimize the reaction rate.

The mechanism involves the adsorption of both the hydrogen gas and the aromatic substrate onto the surface of the palladium catalyst. The H-H bond is cleaved, and hydrogen atoms are added stepwise to the aromatic ring until it is fully saturated. The product, 1,2-bis(isopropyl)decahydronaphthalene, is then released from the catalyst surface.

Electrophilic Substitution Reactions

Like the parent naphthalene, the aromatic rings of this compound are susceptible to electrophilic substitution reactions. smolecule.com The presence of the two isopropyl groups, which are activating and ortho-, para-directing, enhances the reactivity of the naphthalene core towards electrophiles compared to unsubstituted naphthalene. smolecule.com

The position of electrophilic attack is determined by a combination of the directing effects of the alkyl groups, the inherent reactivity of the naphthalene ring positions, and steric hindrance. Naphthalene itself preferentially undergoes electrophilic attack at the alpha-position (C1, C4, C5, C8) over the beta-position (C2, C3, C6, C7) under kinetic control, as the intermediate carbocation is better stabilized by resonance. youtube.comwordpress.com

In this compound:

The C1-isopropyl group activates the ortho-position (C2, already substituted) and the para-position (C4).

The C2-isopropyl group activates the ortho-position (C1 and C3) and the para-position (C6, on the other ring).

Considering the substituted ring, positions C3 and C4 are both activated. Electrophilic attack would likely favor the alpha-position C4 due to the inherent higher stability of the resulting intermediate. wordpress.com However, significant steric hindrance from the adjacent C1 and C2 isopropyl groups could impede the approach of the electrophile. This steric crowding might favor substitution on the second, unsubstituted ring, primarily at the alpha-positions C5 and C8, which are less sterically hindered. The bulky nature of the attacking electrophile-catalyst complex, as seen in some Friedel-Crafts reactions, can also favor substitution at less hindered positions. wordpress.com Therefore, the product distribution in electrophilic substitution reactions of this compound is expected to be a complex mixture, heavily influenced by both electronic and steric factors.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are fundamental for introducing alkyl and acyl groups onto aromatic rings. In the case of this compound, these reactions are subject to the directing effects of the existing substituents.

The two isopropyl groups, being ortho, para-directing, would be expected to activate the C4, C5, and C7 positions of the naphthalene ring for further electrophilic attack. However, the significant steric bulk of the isopropyl groups at the C1 and C2 positions would likely hinder substitution at the adjacent C8 and C3 positions, respectively. Consequently, electrophilic attack is most probable at the less sterically hindered C4, C5, and C7 positions.

In a hypothetical Friedel-Crafts alkylation with an alkyl halide (e.g., tert-butyl chloride) and a Lewis acid catalyst (e.g., AlCl₃), the incoming electrophile would preferentially add to the positions least encumbered by the existing isopropyl groups. Similarly, in a Friedel-Crafts acylation using an acyl chloride (e.g., acetyl chloride) and a Lewis acid, the resulting acyl group would be directed to these same positions. The precise distribution of products would depend on the specific reaction conditions, including the nature of the electrophile, the catalyst, and the temperature, which can influence the balance between kinetic and thermodynamic control.

Introduction of Diverse Functional Groups

The introduction of other functional groups onto the this compound core would also be governed by the directing and steric effects of the isopropyl substituents.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the ring, likely at the C4, C5, or C7 positions.

Halogenation: Electrophilic halogenation with reagents like Br₂ or Cl₂ in the presence of a Lewis acid would result in the addition of a halogen atom at the same sterically accessible and electronically activated positions.

Sulfonation: Treatment with fuming sulfuric acid would lead to the introduction of a sulfonic acid group (-SO₃H). The regioselectivity of this reversible reaction can be sensitive to temperature, with higher temperatures potentially favoring the thermodynamically more stable isomer.

The table below summarizes the expected major products for these electrophilic substitution reactions, based on established principles of reactivity for substituted naphthalenes.

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄4-Nitro-1,2-bis(isopropyl)naphthalene, 5-Nitro-1,2-bis(isopropyl)naphthalene, 7-Nitro-1,2-bis(isopropyl)naphthalene
BrominationBr₂, FeBr₃4-Bromo-1,2-bis(isopropyl)naphthalene, 5-Bromo-1,2-bis(isopropyl)naphthalene, 7-Bromo-1,2-bis(isopropyl)naphthalene
SulfonationSO₃, H₂SO₄This compound-4-sulfonic acid, this compound-5-sulfonic acid, this compound-7-sulfonic acid

It is important to note that the actual product distribution may be a complex mixture of isomers, and their separation could be challenging.

Theoretical and Experimental Studies of Reaction Mechanisms

The atmospheric fate of polycyclic aromatic hydrocarbons like this compound is of significant environmental interest. A primary degradation pathway is initiated by hydroxyl radicals (•OH), which are highly reactive species present in the troposphere. While direct experimental studies on this compound are scarce, theoretical studies on the parent molecule, naphthalene, provide a robust framework for understanding the initial stages of its oxidation.

Hydroxyl Radical Initiated Oxidation Mechanisms

The reaction between naphthalene and hydroxyl radicals can proceed via two main pathways: hydrogen abstraction from the aromatic ring or addition of the hydroxyl radical to the aromatic system. Theoretical studies have shown that the OH-addition pathway is the dominant channel under atmospheric conditions.

The addition of a hydroxyl radical to the naphthalene ring system can occur at various positions, leading to the formation of different hydroxycyclohexadienyl-type radical intermediates. For unsubstituted naphthalene, addition at the α-position (C1, C4, C5, C8) is energetically more favorable than addition at the β-position (C2, C3, C6, C7). This preference is attributed to the greater resonance stabilization of the resulting α-adduct radical.

In the case of this compound, the presence of the alkyl groups would influence the regioselectivity of the OH-addition. The electron-donating nature of the isopropyl groups would further activate the ring towards electrophilic attack by the hydroxyl radical. However, steric hindrance from these bulky groups would likely disfavor addition at the substituted carbons (C1 and C2) and their immediate neighbors (C8 and C3). Therefore, OH-addition is expected to occur preferentially at the unsubstituted positions of the substituted ring and at the positions on the unsubstituted ring.

The initial OH-adducts are highly reactive and can undergo further reactions, such as addition of molecular oxygen, leading to the formation of peroxy radicals and subsequently a cascade of oxidation products.

Theoretical calculations employing Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory have been used to estimate the kinetic rate constants for the reaction of hydroxyl radicals with naphthalene. These studies have provided valuable insights into the reaction kinetics and the pressure and temperature dependence of the rate constants.

For the OH-addition to naphthalene, the calculations predict a negative temperature dependence of the rate constant, which is characteristic of barrierless association reactions. This means that the reaction rate increases as the temperature decreases. RRKM theory is particularly important for describing the kinetics of such reactions, as it accounts for the formation of an energized adduct that can either be stabilized by collisions or dissociate back to reactants.

Theoretical studies on the OH-addition to naphthalene have shown that the activation energies for addition to the different positions are very low or even slightly negative, consistent with a highly exothermic and fast reaction. The regioselectivity is therefore primarily determined by the relative stability of the resulting radical intermediates.

As mentioned, for naphthalene, addition to the α-position is favored. For this compound, the regioselectivity of OH-addition will be a balance between the electronic activation provided by the isopropyl groups and the steric hindrance they impose. It is plausible that the most favored addition sites would be the C4 and C5 positions, which are electronically activated and relatively unhindered.

The following table summarizes the key mechanistic aspects of the hydroxyl radical initiated oxidation of naphthalene, which serves as a model for this compound.

Mechanistic AspectKey Findings for Naphthalene (as a model)Expected Influence of Isopropyl Groups on this compound
Dominant Pathway OH-addition to the aromatic ringOH-addition remains dominant
OH-Addition Intermediates Formation of hydroxycyclohexadienyl-type radicals; α-adducts are more stableFormation of analogous radical intermediates; stability influenced by electronic and steric effects
Kinetic Rate Constant Negative temperature dependenceOverall rate constant likely higher due to activation; specific rates for different positions will vary
Activation Energies Very low or slightly negativeExpected to be similarly low
Regioselectivity Preferential addition to the α-positions (C1, C4, C5, C8)Addition favored at electronically activated and sterically accessible positions (e.g., C4, C5)
Pressure and Temperature Dependence of Regioselectivity

The synthesis of diisopropylnaphthalenes (DIPNs) through the isopropylation of naphthalene is highly sensitive to reaction conditions, with pressure and temperature being critical parameters that influence the regioselectivity of the reaction. Generally, the alkylation of naphthalene can lead to a mixture of isomers, and the distribution of these isomers is a function of both kinetic and thermodynamic control.

Temperature Effects:

At lower temperatures, the isopropylation of naphthalene tends to be under kinetic control, favoring the formation of α-isomers (substitution at the 1, 4, 5, or 8 positions). This is because the transition state leading to the α-substituted carbocation intermediate is lower in energy. However, at higher temperatures, the reaction shifts towards thermodynamic control. This allows for the isomerization of the initially formed products to the more sterically stable β-isomers (substitution at the 2, 3, 6, or 7 positions). For instance, in the sulfonation of naphthalene, a classic example of electrophilic aromatic substitution, the product at 80°C is predominantly 1-naphthalenesulfonic acid (the α-product), while at 160°C, the major product is 2-naphthalenesulfonic acid (the β-product), which is thermodynamically more stable. scribd.comwordpress.com This principle also applies to alkylation reactions.

Studies on the isopropylation of naphthalene over H-mordenite catalysts have shown that an increase in reaction temperature generally leads to an increase in the conversion of naphthalene. stackexchange.com The selectivity towards specific diisopropylnaphthalene isomers, such as the commercially important 2,6-DIPN, is also significantly affected by temperature.

Pressure Effects:

The effect of pressure, particularly the partial pressure of the alkylating agent (e.g., propene), also plays a role in the regioselectivity. In the isopropylation of naphthalene over H-mordenite, it has been observed that at a given temperature, the conversion of naphthalene and the yield of DIPN isomers are influenced by the propene pressure. stackexchange.com Higher propene pressures can favor the formation of certain isomers, and selective formation of 2,6-DIPN has been observed under conditions of high propene pressure and low reaction temperature. stackexchange.com

The interplay between temperature and pressure is crucial for optimizing the yield of a desired isomer. The following table summarizes the general trends observed in the isopropylation of naphthalene:

ParameterEffect on Regioselectivity
Low Temperature Favors kinetically controlled products (α-isomers).
High Temperature Favors thermodynamically controlled products (β-isomers) through isomerization.
High Propene Pressure Can enhance the formation of specific isomers, such as 2,6-DIPN, particularly at lower temperatures.

This table illustrates the general influence of temperature and pressure on the regioselectivity of naphthalene isopropylation based on established principles of electrophilic aromatic substitution and specific studies on related isomers.

Breakdown of Transition State Approximation at Ambient Pressure

The transition state approximation, a cornerstone of chemical kinetics, posits that the rate of a reaction is proportional to the concentration of the transition state species. In the context of the electrophilic aromatic substitution of naphthalene to form this compound, this approximation is generally held to be valid under typical laboratory conditions at ambient pressure. The reaction proceeds through a high-energy carbocation intermediate, and the structure of the transition state leading to this intermediate determines the regioselectivity.

The preference for substitution at the α-position (1-position) over the β-position (2-position) in naphthalene is well-established and can be explained by the relative stability of the corresponding carbocation intermediates (arenium ions). The intermediate for α-substitution is more stable because the positive charge can be delocalized over the aromatic system while preserving a complete benzene (B151609) ring in some of the resonance structures. wordpress.comlibretexts.org In contrast, the intermediate for β-substitution has fewer resonance structures that maintain a complete benzene ring, making it less stable. libretexts.org

The Hammond postulate suggests that for an endergonic step, such as the formation of the arenium ion, the transition state will more closely resemble the product of that step (the intermediate). Therefore, the factors that stabilize the intermediate will also stabilize the transition state leading to it. As the α-intermediate is more stable, the transition state for α-attack is lower in energy, leading to a faster reaction rate at that position under kinetic control.

A breakdown of the transition state approximation would imply that other factors, such as dynamic effects or the involvement of multiple, rapidly interconverting transition states, play a significant role. However, for the electrophilic alkylation of naphthalene under standard conditions, there is no direct evidence in the reviewed literature to suggest a failure of this approximation. The observed regioselectivity can be adequately explained by the principles of transition state theory and the relative stabilities of the intermediates.

Analysis of Computed Structures, Bond Orders, and Free Energy Profiles

Computed Structures:

Density Functional Theory (DFT) is a common method used to calculate the optimized geometries of diisopropylnaphthalene isomers. For example, a DFT study on 2,6-, 2,7-, and 2,3-diisopropylnaphthalene (B12641234) at the B3PW91/6-311G* level of theory was conducted to analyze their vibrational spectra. researchgate.net Such calculations provide detailed information about bond lengths, bond angles, and dihedral angles, revealing how the bulky isopropyl groups affect the planarity of the naphthalene core.

Bond Orders:

The concept of bond order is useful for describing the nature of chemical bonds within a molecule. In the context of the carbocation intermediates formed during the electrophilic substitution of naphthalene, bond orders can be calculated to quantify the extent of charge delocalization. While a specific bond order analysis for the formation of this compound was not found, the principles are well-understood. In the more stable α-substitution intermediate, the positive charge is delocalized across the ring system, leading to changes in the bond orders of the carbon-carbon bonds compared to the parent naphthalene molecule. This delocalization is a key factor in the stability of the intermediate.

Free Energy Profiles:

The free energy profile of a reaction illustrates the energy changes that occur as reactants are converted into products. For the formation of this compound, the profile would show the relative energies of the reactants (naphthalene and the isopropylating agent), the transition state for the first isopropyl addition, the mono-isopropylnaphthalene intermediate, the transition state for the second isopropyl addition, and the final diisopropylnaphthalene product.

Computational studies on methylnaphthalene isomerization using ab initio molecular dynamics and metadynamics have provided detailed free energy landscapes for alkyl transfer processes. acs.org A similar approach could be applied to the isopropylation of naphthalene to map out the reaction pathways and determine the activation energies for the formation of different isomers. The relative energies of the transition states would determine the kinetically favored products, while the relative energies of the final products would indicate the thermodynamically favored isomers. The steric hindrance between the two adjacent isopropyl groups in this compound would be expected to raise its energy relative to other isomers where the isopropyl groups are further apart, such as 2,6- or 2,7-diisopropylnaphthalene. This is consistent with the general observation that 1,2-disubstituted naphthalenes are often minor products in alkylation reactions under thermodynamic control.

The following table summarizes the key insights that can be gained from computational analysis of diisopropylnaphthalenes:

Computational MethodInformation ObtainedRelevance to this compound
Density Functional Theory (DFT) Optimized molecular geometries, relative energies of isomers and conformers.Predicts the most stable spatial arrangement of the isopropyl groups and the overall strain in the molecule.
Ab Initio Molecular Dynamics Free energy landscapes of reaction pathways.Can be used to determine the activation energies for the formation of this compound versus other isomers.
Bond Order Analysis Quantifies the degree of electron delocalization in intermediates.Explains the stability of the carbocation intermediates leading to the formation of the product.

This table outlines the application of various computational methods to the study of diisopropylnaphthalenes, with inferred relevance to the 1,2- isomer based on studies of related compounds.

Chemical Stability and Degradation Pathways

The chemical stability of this compound is a function of its aromatic core and the attached alkyl groups. Alkylated naphthalenes, in general, are known for their excellent thermal and thermo-oxidative stability, which is attributed to the ability of the electron-rich naphthalene ring to absorb and disperse energy. taylorfrancis.com This makes them suitable for use as synthetic base oils in high-temperature applications.

Under standard conditions, this compound is a stable compound. However, it can undergo reactions under more extreme conditions. Like other alkylated aromatic hydrocarbons, it is susceptible to oxidation at high temperatures, which can lead to the formation of a variety of degradation products.

Degradation Pathways:

The environmental fate of this compound is of interest due to the persistence of polycyclic aromatic hydrocarbons (PAHs) and their derivatives in the environment. The primary mechanism for the degradation of such compounds in the environment is microbial metabolism.

The biodegradation of naphthalene itself has been extensively studied. The initial step in the bacterial degradation of naphthalene typically involves the action of a naphthalene dioxygenase enzyme, which introduces two hydroxyl groups onto one of the aromatic rings to form a cis-1,2-dihydrodiol. mdpi.com This is then followed by a series of enzymatic reactions that lead to the opening of the aromatic ring and eventual mineralization to carbon dioxide and water.

For alkyl-substituted naphthalenes, the degradation pathways are more complex and can be influenced by the position and size of the alkyl groups. The presence of the isopropyl groups in this compound can affect the rate and pathway of microbial degradation. The degradation of alkylated PAHs can proceed through several routes, including:

Oxidation of the aromatic ring: Similar to the degradation of naphthalene, microorganisms can attack the aromatic core of this compound, leading to ring hydroxylation and subsequent cleavage.

Oxidation of the alkyl side chains: The isopropyl groups can also be a site of initial microbial attack, typically through oxidation to alcohols, ketones, and carboxylic acids. This can be followed by further degradation of the side chain and eventual metabolism of the naphthalene core.

Demethylation: In some cases, demethylation has been observed as a step in the biodegradation of alkylated phenanthrenes, which could be a relevant process for other alkylated PAHs. researchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the detailed structural characterization of 1,2-Bis(isopropyl)naphthalene. It provides insights into the molecular framework through the chemical shifts and coupling patterns of both proton (¹H) and carbon-13 (¹³C) nuclei.

Structural Elucidation

The ¹H NMR spectrum of this compound displays characteristic signals that confirm its molecular structure. Protons attached directly to the naphthalene (B1677914) ring, known as aryl protons, typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.org For substituted naphthalenes, these signals can be more complex. researchgate.net The protons of the two isopropyl groups appear in the aliphatic region. These include a methine proton (CH) and methyl protons (CH₃).

The ¹³C NMR spectrum provides complementary information. Carbons within the aromatic naphthalene core typically absorb in the 120-150 ppm range. libretexts.org The specific chemical shifts of these carbons can help in determining the substitution pattern on the ring. The isopropyl carbons will have distinct signals in the upfield, aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Nucleus Functional Group Predicted Chemical Shift (ppm)
¹H Aromatic (Ar-H) 6.5 - 8.0 libretexts.org
¹H Isopropyl Methine (-CH) ~2.9 - 3.1
¹H Isopropyl Methyl (-CH₃) ~1.2 - 1.4
¹³C Aromatic (Ar-C) 120 - 150 libretexts.org
¹³C Isopropyl Methine (-CH) ~30 - 35
¹³C Isopropyl Methyl (-CH₃) ~20 - 25

Application of Chiral Shift Reagents for Enantiomeric Purity Determination

Chiral shift reagents are paramagnetic lanthanide complexes used in NMR spectroscopy to determine the enantiomeric purity of chiral compounds. fiveable.meslideshare.net When a chiral shift reagent is added to a racemic mixture, it forms diastereomeric complexes with each enantiomer. chemistnotes.com These diastereomeric complexes are not mirror images and, therefore, have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers. libretexts.org

However, this compound is an achiral molecule; it does not have a non-superimposable mirror image and therefore does not exist as a pair of enantiomers. Consequently, the application of chiral shift reagents is not relevant for determining the purity of this specific compound. This technique is only applicable to chiral derivatives of naphthalene or other chiral molecules where distinguishing between enantiomers is necessary. rsc.org

Advanced NMR Investigations of Peri-Substituted Naphthalene Derivatives and Metal Complexes

While this compound is not a peri-substituted compound (substituents at the 1- and 8-positions), the study of peri-substituted derivatives provides significant insight into how steric strain affects the naphthalene ring and its spectroscopic properties. Steric repulsion between bulky substituents at the peri-positions forces the naphthalene skeleton to distort from its planar geometry. nih.gov

This distortion can be vertical, horizontal, or a combination of both, leading to a decrease in the aromaticity of the ring. kochi-tech.ac.jp These geometric changes have a direct impact on the NMR spectrum. For instance, ¹H NMR spectra of distorted naphthalenes often show that the signals of the ring protons are shifted downfield. nih.gov This is attributed to the altered electron densities on the naphthalene ring system caused by the steric strain. nih.gov Advanced techniques, such as solid-state NMR, can be employed to further investigate these structural deformations and their electronic consequences in both the derivatives and their metal complexes. scispace.com

Table 2: Effects of Peri-Substitution on Naphthalene Ring and NMR Spectra

Effect Description Impact on NMR Spectrum
Steric Repulsion Bulky groups at the 1- and 8-positions repel each other due to proximity. nih.gov Induces changes in chemical shifts.
Ring Distortion The naphthalene ring loses planarity to accommodate the bulky substituents. kochi-tech.ac.jp Downfield shift of aromatic proton signals. nih.gov
Altered Aromaticity The delocalized π-electron system is disrupted by the geometric strain. Changes in both ¹H and ¹³C chemical shifts reflecting altered electron density.

Probing Non-Covalent Interactions via NMR

NMR spectroscopy is a powerful tool for studying non-covalent interactions, such as π-π stacking, van der Waals forces, and aromatic-carbonyl interactions. acs.orgnih.govresearchgate.net These interactions are crucial in supramolecular chemistry and biology. The aromatic rings of this compound can participate in such interactions.

When this compound interacts with another molecule through non-covalent forces, changes in the chemical environment of its protons and carbons can be observed in the NMR spectrum. For example, π-stacking interactions with other aromatic systems typically cause an upfield shift in the proton signals due to the magnetic anisotropy of the neighboring ring. acs.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons that are close to each other, offering direct evidence of intermolecular or intramolecular associations. rsc.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint by probing the vibrational modes of a molecule. ksu.edu.sa In IR spectroscopy, a vibration must cause a change in the molecule's dipole moment to be active, whereas in Raman spectroscopy, a change in the molecule's polarizability is required. ksu.edu.sa

Vibrational Frequencies Analysis

The vibrational spectrum of this compound is characterized by contributions from both the naphthalene core and the isopropyl substituents.

Naphthalene Core Vibrations : The naphthalene moiety gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. vscht.cz C=C stretching vibrations within the aromatic rings produce a series of bands in the 1600-1400 cm⁻¹ range. Out-of-plane C-H bending vibrations are also prominent and appear in the 900-675 cm⁻¹ region, with their exact position being sensitive to the substitution pattern on the rings. vscht.cz

Isopropyl Group Vibrations : The isopropyl groups introduce aliphatic C-H stretching vibrations, which appear below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range. dtic.mil C-H bending vibrations for the methyl (CH₃) and methine (CH) groups are also expected, with CH₃ deformations around 1460 cm⁻¹ and 1380 cm⁻¹. dtic.milresearchgate.net

The combination of these vibrational modes provides a unique spectrum that can be used for the identification and structural analysis of this compound.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Primary Technique
C-H Stretch Aromatic 3100 - 3000 vscht.cz IR / Raman
C-H Stretch Isopropyl (Aliphatic) 2975 - 2850 dtic.mil IR / Raman
C=C Stretch Aromatic Ring 1600 - 1400 vscht.cz IR / Raman
C-H Bend Isopropyl (CH₃) ~1460 and ~1380 dtic.mil IR
C-H Out-of-Plane Bend Aromatic 900 - 675 vscht.cz IR

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is used to study its electronic transitions. Like its parent compound, naphthalene, the UV-Vis spectrum is dominated by π → π* transitions within the aromatic ring system. researchgate.net The naphthalene core gives rise to characteristic absorption bands.

The presence of the two isopropyl substituents on the naphthalene ring is expected to influence the absorption spectrum. These alkyl groups are weakly electron-donating through an inductive effect and hyperconjugation. This typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the absorption bands compared to unsubstituted naphthalene. The steric hindrance between the adjacent isopropyl groups in the 1,2-position may cause a slight deviation from planarity, which could also subtly modify the electronic transitions and the resulting spectrum. Studies on various naphthalene derivatives confirm that substitutions on the ring system alter the absorption and fluorescence properties. researchgate.netmdpi.com

CompoundTypical Absorption Maxima (λmax)Transition Type
Naphthalene~221 nm, ~275 nm, ~312 nmπ → π
This compoundExpected slight red-shift from Naphthalene valuesπ → π

Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and structural features of this compound. Under electron ionization (EI) conditions, the compound exhibits a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 212, which corresponds to its molecular formula, C₁₆H₂₀. smolecule.comnist.gov The fragmentation pattern in EI-MS is particularly informative. A characteristic fragmentation involves the sequential loss of the isopropyl groups (mass of 43 amu), leading to prominent fragment ions at m/z 169 (M - 43)⁺ and potentially m/z 126 (M - 2*43)⁺. smolecule.com This pattern provides clear evidence for the presence and number of isopropyl substituents.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates gas-phase ions of polar and thermally fragile molecules with minimal fragmentation. researchgate.net For a non-polar hydrocarbon like this compound, direct ionization by ESI is inefficient. However, EESI-MS (Extractive Electrospray Ionization Mass Spectrometry) can detect non-polar molecules by using charged cations or anions in the spray solution to adsorb onto the analyte, generating molecular adduct ions (e.g., [M+H]⁺, [M+Na]⁺). temple.edu This approach allows for the determination of the molecular weight without the extensive fragmentation seen in EI-MS. ESI-MS is particularly useful for analyzing complex mixtures, as it can selectively ionize components, although it can be susceptible to interferences from doubly charged ions in high-molecular-weight material. diva-portal.org

TechniqueIonization TypeExpected Key m/z ValuesPrimary Information Gained
EI-MSHard212 (M⁺), 169 ([M-C₃H₇]⁺)Molecular Weight and Structural Fragmentation
ESI-MSSoft>212 (e.g., [M+H]⁺, [M+Na]⁺)Molecular Weight (as adducts), minimal fragmentation

Fluorescence Spectroscopy for Non-Covalent Interactions

Naphthalene and its derivatives, including this compound, are inherently fluorescent due to the delocalized π-electron system of the aromatic rings. smolecule.com This property makes fluorescence spectroscopy a sensitive technique for probing the local environment of the molecule and studying non-covalent interactions. The fluorescence emission spectrum, quantum yield, and lifetime are highly sensitive to factors such as solvent polarity and the presence of other interacting molecules (quenchers or binding partners). mdpi.com

Changes in the fluorescence properties of this compound can be used to monitor its participation in non-covalent interactions like π-stacking with other aromatic systems or host-guest interactions within supramolecular structures. For instance, the formation of an intermolecular complex can lead to fluorescence quenching (a decrease in intensity) or a shift in the emission wavelength (e.g., excimer or exciplex formation). Research on other substituted naphthalenes has shown that fluorescence quantum efficiencies and lifetimes are significantly affected by the nature and position of the substituents. mdpi.com Therefore, by observing perturbations in the fluorescence behavior of this compound, one can gain valuable insights into the dynamics and thermodynamics of its non-covalent associations.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,2-Bis(isopropyl)naphthalene, these methods are employed to determine its most stable three-dimensional structure and to describe the behavior of its electrons.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the molecular geometry of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. acs.orgmdpi.com The goal of geometry optimization is to find the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable conformation.

For naphthalene (B1677914) and its derivatives, hybrid GGA (Generalized Gradient Approximation) functionals, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), are commonly employed and have demonstrated reliability in predicting molecular geometries and energies. utq.edu.iqresearchgate.netresearchgate.netinpressco.com Studies on related systems, such as protonated naphthalene and other substituted naphthalenes, have successfully used functionals like B3LYP and PBE0 to achieve accurate geometric parameters. mdpi.comjocpr.com

In the case of this compound, a DFT geometry optimization would predict a non-planar structure. The two bulky isopropyl groups attached to adjacent carbons (C1 and C2) on the naphthalene ring create significant steric hindrance. To alleviate this strain, the isopropyl groups would rotate, and the naphthalene core itself might exhibit slight out-of-plane distortions. The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. A subsequent frequency calculation is typically performed to confirm that this structure is a true energy minimum, characterized by the absence of imaginary frequencies. mdpi.com

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For aromatic molecules like naphthalene derivatives, Pople-style basis sets are frequently used. reddit.com A common and effective choice is the 6-31G(d,p) basis set, which provides a good balance between computational cost and accuracy for organic molecules. researchgate.netresearchgate.net

To achieve higher accuracy, especially for describing electronic properties, more extensive basis sets are often necessary. The inclusion of:

Polarization functions (d,p): Added to heavy atoms (d) and hydrogen atoms (p), these functions allow for more flexibility in the shape of the orbitals, which is crucial for describing chemical bonds accurately.

Diffuse functions (+): These functions are important for describing electrons that are far from the nucleus and are essential for systems with lone pairs or for calculating properties like electron affinity.

For naphthalene derivatives, basis sets such as 6-311++G(d,p) and aug-cc-pVQZ have been utilized to obtain precise results for electronic and structural properties. nih.govresearchgate.netsamipubco.com The selection of an appropriate basis set is a critical step, as it directly influences the quality of the calculated molecular properties.

Naphthalene Derivative StudiedBasis Set EmployedComputational MethodReference
Diaminonaphthalene6-31G(d,p)DFT (B3LYP) utq.edu.iq
Protonated Naphthalene6-311++G(d,p)DFT (B3LYP) jocpr.com
Naphthalene-Water Complexes6-311++G**DFT (B3LYP-D3, M06-2x) nih.gov
Diazomethyl Naphthalene6-31G(d,p)DFT (B3LYP) researchgate.net
General PAHs6-311G++(d,p)DFT (B3LYP, CAM-B3LYP) researchgate.net

Electronic Structure Analysis

Following geometry optimization, a variety of analyses can be performed to understand the electronic characteristics of this compound. These methods reveal how electrons are distributed within the molecule and predict its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity).

LUMO: This is the innermost orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. samipubco.com

For this compound, the isopropyl groups act as electron-donating substituents. This electron-donating effect is expected to raise the energy of the HOMO compared to unsubstituted naphthalene. rsc.org This elevation of the HOMO energy would lead to a smaller HOMO-LUMO gap, suggesting that this compound is more reactive and more easily oxidized than its parent compound, naphthalene. The shapes of the HOMO and LUMO are typically distributed over the π-system of the naphthalene core. researchgate.net

Substituent TypeEffect on HOMO EnergyEffect on LUMO EnergyEffect on HOMO-LUMO Gap
Electron-Donating (e.g., -CH(CH₃)₂)Increase (Destabilize)Slight IncreaseDecrease
Electron-Withdrawing (e.g., -NO₂)Decrease (Stabilize)DecreaseDecrease/Increase (Varies)

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a calculated wavefunction by transforming it into a localized Lewis structure representation of bonds and lone pairs. uni-muenchen.dewikipedia.org This method is used to investigate charge distribution, hybridization, and delocalization effects, such as hyperconjugation. researchgate.netnih.gov

An NBO analysis of this compound would reveal:

Hybridization: The carbon atoms of the aromatic naphthalene core would exhibit sp² hybridization, characteristic of their planar bonding arrangement. The carbons of the isopropyl groups would show sp³ hybridization.

Charge Distribution: The analysis would quantify the partial charges on each atom, showing a net transfer of electron density from the isopropyl groups to the naphthalene ring.

Delocalization Effects: A key insight from NBO analysis is the quantification of donor-acceptor interactions. It would likely show hyperconjugative interactions between the filled σ orbitals of the C-H bonds in the isopropyl groups (donors) and the empty π* anti-bonding orbitals of the naphthalene ring (acceptors). These interactions contribute to the stability of the molecule and are a quantitative measure of the electron-donating nature of the alkyl substituents. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule three-dimensionally. libretexts.org It is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. wolfram.com

Red: Indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack.

Blue: Indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green/Yellow: Represents regions of neutral or intermediate potential.

For this compound, the MEP map would show a region of high electron density (red) located above and below the plane of the aromatic naphthalene rings, corresponding to the π-electron cloud. researchgate.net The areas around the hydrogen atoms of the isopropyl groups would exhibit a positive potential (blue or greenish-blue), indicating their slightly electron-deficient character. samipubco.com This visualization provides an intuitive understanding of where the molecule is most likely to interact with other chemical species.

Non-Linear Optical (NLO) Properties Prediction

The prediction of Non-Linear Optical (NLO) properties through computational methods is a key area of materials science research. Organic molecules with extensive π-conjugated systems are often candidates for NLO materials due to the delocalization and mobility of their electrons. analis.com.my While specific NLO property predictions for this compound are not extensively detailed in current literature, the theoretical framework for such predictions is well-established.

NLO properties are typically calculated using quantum chemical methods like Density Functional Theory (DFT). e-journals.inresearchgate.net These calculations focus on determining the molecular hyperpolarizability (β), a measure of a molecule's NLO response. e-journals.in A high hyperpolarizability value is indicative of significant NLO activity, which is crucial for applications in optical technologies. e-journals.in

For a molecule like this compound, the NLO properties would be primarily influenced by the π-electron system of the naphthalene core. The addition of isopropyl groups, which are weak electron-donating groups, can subtly influence the electron distribution within the π-system. However, significant NLO responses in organic molecules typically arise from a push-pull mechanism, involving strong electron-donating and electron-withdrawing groups connected by a π-conjugated bridge. nih.gov Given that this compound lacks strong acceptor groups, its predicted NLO response would likely be modest compared to specially designed NLO chromophores.

Table 1: Theoretical NLO Properties and Influencing Factors

Parameter Description Relevance to this compound
Hyperpolarizability (β) A tensor quantity that measures the second-order NLO response of a molecule to an applied electric field. Specific calculated values are not available in the reviewed literature. Expected to be non-zero but modest due to the absence of strong donor-acceptor groups.
π-Conjugated System The delocalized electron system of the naphthalene core is the primary contributor to its polarizability. The fused aromatic rings provide a significant region of electron delocalization.

| Substituent Effects | Isopropyl groups are weak electron donors and their effect on hyperpolarizability is likely minimal compared to strong donor/acceptor groups. | The primary role of the isopropyl groups is steric rather than electronic in this context. |

Dipole Moment Calculations

The dipole moment is a fundamental measure of the asymmetry of charge distribution in a molecule. Unsubstituted naphthalene is a nonpolar molecule with a dipole moment of zero due to its high D2h symmetry. smolecule.com The introduction of two isopropyl groups at the 1 and 2 positions breaks this symmetry, leading to an expected non-zero dipole moment.

Computational calculations, typically performed alongside geometry optimization in quantum chemistry software, can predict the magnitude and direction of this dipole moment. The final value arises from the vector sum of all individual bond dipoles within the molecule. For this compound, the slight electron-donating nature of the alkyl groups would create small charge separations, resulting in a net molecular dipole. While the precise calculated value is not available in the surveyed literature, its existence is a direct consequence of the substitution pattern.

Mulliken Charge Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. wikipedia.org This analysis partitions the total electron density among the constituent atoms, providing insight into the electronic distribution and potential sites for electrophilic or nucleophilic attack. wikipedia.orgresearchgate.net

The method works by assigning electrons to specific atoms based on the contribution of their basis functions to the molecular orbitals. wikipedia.org While it is a widely used and computationally inexpensive method, it is known to be highly dependent on the choice of basis set used in the calculation, which can sometimes lead to physically unrealistic charge values. wikipedia.orgreddit.com

For this compound, a Mulliken charge analysis would likely show a small negative charge on the carbon atoms of the naphthalene ring and the methine carbons of the isopropyl groups, with corresponding positive charges on the hydrogen atoms. This reflects the higher electronegativity of carbon compared to hydrogen. Although specific values for this compound are not reported in the available literature, the general pattern is a standard outcome of this type of analysis for hydrocarbons.

Table 2: Principles of Mulliken Charge Analysis

Concept Description Application
Population Analysis A method to partition the molecular electron density into charges associated with individual atoms. Provides a simplified picture of bonding and reactivity.
Gross Atom Population The total number of electrons assigned to a specific atom in the molecule. Used to calculate the net partial charge on that atom.

| Basis Set Dependency | The calculated charges can vary significantly with the set of basis functions used in the quantum chemical calculation. wikipedia.org | This is a known limitation, and charges are often used for qualitative comparison rather than as absolute values. reddit.com |

Nucleus Independent Chemical Shift (NICS) Indices for Aromaticity

Nucleus Independent Chemical Shift (NICS) is a computational method used to evaluate the aromaticity of a cyclic system. It involves calculating the magnetic shielding at a specific point in space, typically at the center of a ring system. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic current, characteristic of anti-aromaticity.

For this compound, NICS calculations would be performed for both fused rings of the naphthalene core. As naphthalene is a classic aromatic system, strongly negative NICS values would be expected for both rings, confirming their aromatic character. The isopropyl substituents are not expected to significantly alter the fundamental aromaticity of the naphthalene core, so the NICS values should be comparable to those of unsubstituted naphthalene. This method provides a quantitative measure that complements experimental evidence of aromaticity.

Conformational Analysis and Potential Energy Surface (PES) Studies

The three-dimensional structure and conformational flexibility of this compound are largely dictated by the steric interactions of its bulky substituent groups.

Influence of Bulky Isopropyl Groups on Rotational Barriers

The most significant structural feature of this compound is the placement of two bulky isopropyl groups on adjacent carbon atoms of the naphthalene ring. This arrangement leads to considerable steric hindrance, which restricts the free rotation of the isopropyl groups around their C-C bonds connecting them to the aromatic ring.

A Potential Energy Surface (PES) scan, a computational experiment where the energy of the molecule is calculated as a function of one or more geometric parameters, would be used to quantify this rotational barrier. By systematically rotating one of the isopropyl groups and calculating the energy at each step, a profile of the rotational energy landscape can be generated. This profile would reveal high-energy transition states, corresponding to conformations where the methyl groups of the adjacent isopropyl substituents are in close proximity (eclipsed), and low-energy minima corresponding to staggered conformations that minimize steric clash. smolecule.com The energy difference between these points defines the rotational barrier.

Crystallography and Solid State Structural Analysis

Intermolecular and Intramolecular Interactions

Pi-Pi Stacking Interactions and Supramolecular Architecture

Pi-pi (π-π) stacking is a primary non-covalent interaction that directs the assembly of aromatic molecules in the solid state. This interaction involves the attractive force between the electron-rich π-systems of adjacent naphthalene (B1677914) cores. In unsubstituted naphthalene, these interactions lead to a characteristic herringbone packing. However, the introduction of bulky substituents, such as the isopropyl groups in 1,2-Bis(isopropyl)naphthalene, significantly modifies this arrangement.

Table 1: Typical Geometries for π-π Stacking Interactions in Aromatic Systems

Interaction Type Centroid-to-Centroid Distance (Å) Slip Angle (°) Description
Face-to-Face (Sandwich) 3.3 - 3.8 ~0 Rings are eclipsed; generally disfavored with bulky substituents.
Parallel-Displaced 3.3 - 3.8 > 0 Rings are parallel but offset from one another.

This table presents generalized data for aromatic systems, as specific values for this compound are not available.

C-H...Pi Interactions

In addition to π-π stacking, Carbon-Hydrogen...Pi (C-H···π) interactions play a crucial role in the crystal packing of alkyl-substituted aromatic compounds. These are weak hydrogen bonds where a C-H bond acts as the hydrogen donor and the aromatic π-system acts as the acceptor. In the case of this compound, the methyl and methine C-H bonds of the isopropyl groups are potential donors for these interactions.

Formation of Dimeric Structures in the Crystal Lattice

The combined influence of π-π stacking and C-H···π interactions often leads to the formation of distinct, repeating structural motifs, or synthons, within the crystal lattice. A common motif is the formation of dimeric structures, where two molecules are paired through these non-covalent forces.

For this compound, it is plausible that molecules form centrosymmetric or non-centrosymmetric dimers in the solid state. For example, a pair of molecules could associate via offset π-π stacking, further stabilized by reciprocal C-H···π interactions between the isopropyl groups of one molecule and the aromatic core of the other. These dimeric pairs then serve as the fundamental building blocks that propagate through translational symmetry to form the complete crystal lattice. The specific nature of the dimer—whether it is dominated by stacking or C-H···π interactions—depends on the subtle energetic balance dictated by the steric profile of the molecule. The study of naphthalene dipeptide micelles, for instance, reveals that π-π stacking is a primary driver for the systematic packing of dipeptides into larger assemblies. nih.gov

Steric Effects on Crystal Packing and Molecular Geometry

The most defining feature of this compound is the steric strain introduced by having two bulky isopropyl groups on adjacent carbon atoms (C1 and C2) of the rigid naphthalene framework. This steric crowding has profound consequences for both the geometry of the individual molecule and the efficiency of its packing in the crystal lattice.

At the molecular level, the repulsion between the adjacent isopropyl groups likely forces them to adopt conformations that minimize this strain, which may involve rotation around the C(naphthalene)-C(isopropyl) bonds. More significantly, this steric pressure can cause a distortion of the naphthalene ring system itself, which deviates from planarity to relieve the strain. Solid-state NMR studies on unsubstituted naphthalene have shown that the crystalline environment can induce molecular distortions, and this effect is expected to be greatly amplified by bulky substituents. nih.gov

In terms of crystal packing, the bulky, non-planar shape of the molecule prevents dense packing arrangements that are accessible to planar aromatic compounds. This often results in lower crystal densities and melting points compared to less hindered isomers like 2,6-diisopropylnaphthalene (B42965). wikipedia.org The irregular shape created by the isopropyl groups can lead to the formation of voids or channels within the crystal lattice.

Crowded Chalcogeno Derivatives and Diphospha Peri-substituted Naphthalenes

To understand the impact of severe steric crowding, it is instructive to examine peri-substituted (1,8-disubstituted) naphthalenes, where substituents are forced into close proximity across the bay region of the aromatic system. wikipedia.org Studies on crowded peri-substituted phosphines, chalcogenides, and their derivatives provide an excellent model for extreme steric distortion. nih.gov

In compounds like 1,8-bis(diphenylphosphino)naphthalene (dppn) and related chalcogeno derivatives (containing S, Se), the distance between the peri-substituents is much shorter than the sum of their van der Waals radii, leading to significant molecular distortion. nih.govnih.gov X-ray crystallographic analyses of these molecules reveal several key distortions used to quantify this strain:

Naphthalene Ring Distortion : The naphthalene plane becomes significantly twisted and bent.

Splay Angle : The C-substituent bonds at the C1 and C8 positions are pushed apart, deviating from the mean plane of the naphthalene ring.

Peri-Distance : The distance between the atoms directly attached at the 1 and 8 positions is a direct measure of the steric repulsion.

For example, in a series of sterically crowded peri-substituted naphthalene phosphines, an increase in the size of the chalcogen atoms at the peri positions leads to a general increase in the distortion of the naphthalene ring and a greater distance between the interacting phosphorus and chalcogen atoms. nih.gov These highly strained molecules serve as an upper benchmark for the steric effects that, to a lesser degree, influence the geometry and packing of this compound.

Table 2: Selected Structural Data for a Sterically Crowded Peri-Substituted Naphthalene Derivative

Compound Peri-Atoms Peri-Distance (Å) Splay Angle (°) Key Distortion Feature Reference
Nap[P(Ph)₂][SPh] P···S 3.085 10.4 Moderate distortion of the naphthalene core. nih.gov
Nap[P(Se)(Ph)₂][SPh] P···S 3.237 12.1 Increased distortion due to bulky P=Se group. nih.gov

Nap = naphthalene-1,8-diyl. Data from related compounds are used for illustrative purposes.

Disorder Phenomena in Crystal Structures

Disorder in molecular crystals occurs when molecules or parts of molecules occupy multiple positions or orientations within the crystal lattice. For flexible or symmetrically ambiguous molecules, this can be a common phenomenon. Aromatic compounds with substituted, chemically similar groups are known to exhibit static orientational disorder. acs.org

In the context of this compound, two types of disorder are plausible:

Conformational Disorder : The isopropyl groups themselves are not rigid and possess rotational freedom around the C-C bonds. It is possible for these groups to adopt slightly different conformations (e.g., different rotational positions of the methyl groups) from one unit cell to another, leading to conformational or dynamic disorder, particularly at higher temperatures.

Such disorder is typically identified during X-ray crystallographic refinement by large thermal ellipsoids or the need to model specific atoms over multiple, partially occupied sites. The presence of disorder can have significant implications for the thermodynamic properties of the crystal. acs.org

Chiral Derivatives and Stereochemistry of 1,2 Bis Isopropyl Naphthalene Analogues

Enantioselective Synthesis Approaches

The preparation of enantiomerically pure or enriched 1,2-bis(isopropyl)naphthalene analogues can be achieved through various synthetic strategies, including the resolution of racemic mixtures and the use of asymmetric catalysis.

Classical resolution is a widely employed technique for separating enantiomers from a racemic mixture. wikipedia.org This approach typically involves the reaction of the racemic compound with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by methods such as crystallization or chromatography. wikipedia.org After separation, the resolving agent is removed to yield the individual enantiomers.

For naphthalene (B1677914) derivatives, this can be accomplished by introducing a functional group that can react with a chiral resolving agent. For instance, a carboxylic acid derivative of this compound could be resolved using a chiral amine. The resulting diastereomeric salts can be separated, followed by acidification to regenerate the enantiomerically pure carboxylic acid. High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful method for the analytical and preparative separation of enantiomers. rsc.org

Asymmetric catalysis offers a more direct and efficient route to enantiomerically enriched compounds by employing a chiral catalyst to favor the formation of one enantiomer over the other. researchgate.netnih.gov For the synthesis of chiral naphthalene derivatives, several catalytic asymmetric methods have been developed.

Palladium-catalyzed asymmetric allylic alkylation has been successfully used to synthesize a range of highly enantioenriched 2-acylimidazoles, which can be further converted to various carboxylic acid derivatives, including those with a naphthalene substituent. nih.gov Another powerful strategy involves the use of chiral phosphoric acids as Brønsted acid catalysts in reactions such as the Povarov reaction to create chiral tetrahydroquinoline-naphthalene atropisomers with high enantioselectivity. researchgate.net Furthermore, the development of novel chiral ligands, such as chiral dinitrogen ligands, has enabled asymmetric palladium/norbornene cooperative catalysis for the synthesis of C-N axially chiral scaffolds. nih.gov

The following table summarizes some asymmetric catalytic approaches applicable to the synthesis of chiral naphthalene derivatives:

Catalytic SystemReaction TypeProduct TypeEnantioselectivity (ee)
Chiral Phosphoric AcidPovarov ReactionQuinoline-naphthalene atropisomersup to 99%
Palladium / Chiral Dinitrogen LigandCatellani ReactionC-N axially chiral scaffoldsNot specified
Palladium / Chiral LigandAsymmetric Allylic AlkylationEnantioenriched 2-acylimidazoles75-99%

Stereochemical Characterization

The determination of the stereochemical purity of chiral compounds is crucial. For this compound analogues, this primarily involves quantifying the enantiomeric excess.

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Several analytical techniques are available for determining the ee of chiral naphthalene derivatives.

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most common and reliable methods for ee determination. uma.es By using a chiral stationary phase, the enantiomers of a racemic mixture can be separated and quantified. Other chromatographic techniques like gas chromatography (GC) with chiral columns are also employed. mdpi.com

Spectroscopic methods can also be utilized. For instance, UV-visible-shortwave near-infrared diffuse reflectance spectroscopy combined with chemometric methods like principal component analysis (PCA) has been shown to discriminate between chiral compounds and determine their enantiomeric excess. rsc.org Additionally, methods based on optofluidic microlasers near an exceptional point have been proposed for the simultaneous determination of enantiomeric excess and concentration. nih.gov Surface Plasmon Resonance (SPR) has also been used for the sensitive detection of atenolol (B1665814) enantiomers using axially chiral thiolated naphthalene diimide derivatives. researchgate.net

The table below highlights various methods for determining enantiomeric excess:

MethodPrincipleApplication Example
Chiral HPLCDifferential interaction with a chiral stationary phaseSeparation of various chiral compounds
Chiral GCDifferential interaction with a chiral stationary phase in the gas phaseDetermination of ee for volatile chiral compounds
UV-vis-SWNIR DRS with ChemometricsDifferent spectral responses of enantiomersDiscrimination and ee determination of chiral compounds
Optofluidic MicrolaserChiroptical effects on laser outputee determination of unknown concentration enantiomers
Surface Plasmon Resonance (SPR)Enantioselective binding to a chiral selector on a sensor surfaceDetection of atenolol enantiomers

Conformational Chirality Induced by Bulky Substituents

The presence of bulky substituents, such as isopropyl groups, on adjacent positions of a naphthalene ring system can give rise to unique stereochemical phenomena due to hindered rotation.

In this compound, the steric bulk of the adjacent isopropyl groups restricts free rotation around the C(naphthalene)-C(isopropyl) single bonds. This restricted rotation can lead to the existence of stable conformers that are atropisomers.

This phenomenon can be conceptualized as a form of pseudo-E/Z isomerism, a term typically used to describe the stereochemistry of alkenes. masterorganicchemistry.com In this context, the "E" and "Z" descriptors would refer to the relative orientation of the isopropyl groups with respect to the naphthalene plane. The energy barrier to rotation between these conformers would determine their stability and isolability at a given temperature. While not a formal application of E/Z nomenclature, it serves as a useful analogy to describe the spatial arrangement of the bulky substituents. The study of Schiff bases derived from naphthalene has shown that E/Z isomerization is possible, with the E isomer often being slightly more stable.

Applications of 1,2 Bis Isopropyl Naphthalene and Its Derivatives in Advanced Materials and Organic Chemistry

Precursors in Complex Organic Molecule Synthesis

Diisopropylnaphthalene isomers serve as crucial starting materials, or precursors, for the synthesis of more complex and valuable organic molecules. The structural framework of DIPN, featuring a naphthalene (B1677914) core with attached isopropyl groups, is amenable to various chemical transformations.

A prominent example is the use of 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN) as a key precursor in the industrial production of 2,6-naphthalenedicarboxylic acid (2,6-NDA). wikipedia.orgsmolecule.com This conversion is typically achieved through liquid-phase oxidation, where the isopropyl groups on the naphthalene ring are transformed into carboxylic acid groups. smolecule.com The resulting 2,6-NDA is a highly sought-after monomer for advanced polymers. jlu.edu.cnnih.gov The synthesis of high-purity 2,6-DIPN is a critical step, often accomplished through the shape-selective isopropylation of naphthalene over specialized catalysts like synthetic mordenite (B1173385). jlu.edu.cnresearchgate.net The ability to synthesize specific isomers like 2,6-DIPN highlights its importance as a foundational block for specialty chemicals. nih.govacs.org

Role as Chemical Intermediates in Specialty Chemicals

Building on their role as precursors, diisopropylnaphthalenes function as pivotal chemical intermediates. An intermediate is a molecule formed from reactants that then reacts further to produce the final product. DIPN isomers are used as multipurpose intermediates in the chemical industry. biosynth.comnih.gov

The most significant role as an intermediate is the conversion of 2,6-DIPN to 2,6-naphthalenedicarboxylic acid, which is then used to manufacture specialty polymers like polyethylene (B3416737) naphthalate (PEN). smolecule.comnih.govacs.org In this multi-step process, 2,6-DIPN is the intermediate that bridges the gap between the basic naphthalene feedstock and the high-performance polymer. The production of these specialty materials is often limited by the availability of high-purity intermediates, making the synthesis and purification of 2,6-DIPN a subject of significant industrial research. nih.govacs.org

Applications in Material Science

The inherent stability and aromatic nature of the diisopropylnaphthalene structure lend it and its derivatives to a wide array of applications in material science.

Derivatives of naphthalene have been extensively investigated for use in organic electronic devices due to their favorable electronic properties. smolecule.com Specifically, naphthalene diimides (NDIs), a class of naphthalene derivatives, have emerged as valuable building blocks for n-channel (electron-transporting) organic semiconductors. epa.gov These materials are crucial for developing organic field-effect transistors (OFETs). epa.govrsc.org The performance of OFETs is highly dependent on the molecular structure and packing of the semiconductor material, and NDI-based molecules have demonstrated high electron mobility. rsc.orgd-nb.info

In the realm of renewable energy, NDI derivatives are also employed in organic solar cells (OSCs). nih.govmdpi.com They can function as interlayers that improve the efficiency of electron extraction from the active layer of the solar cell to the electrode. nih.gov Research has shown that NDI-based ionene polymers can act as universal interlayers, boosting the power conversion efficiency in various types of OSCs. nih.govmdpi.com

Table 1: Research Findings on Naphthalene Derivatives in Organic Electronics
Application AreaNaphthalene DerivativeKey Finding
Organic Field-Effect Transistors (OFETs) Naphthalene Diimide (NDI) Core StructuresNDI-based molecules serve as effective n-channel semiconductors with high electron mobility. epa.govd-nb.info
Organic Solar Cells (OSCs) Naphthalene Diimide (NDI) Ionene PolymersAct as universal interlayers, lowering the work function of metals and improving electron extraction for higher efficiency. nih.gov
Ambipolar Field-Effect Transistors General Naphthalene DerivativesDerivatives have been synthesized via a "building-blocks approach" to investigate ambipolar (hole and electron conducting) performance. smolecule.com

Diisopropylnaphthalene isomers are foundational to the creation of high-performance polymers. As mentioned, 2,6-DIPN is the primary feedstock for 2,6-naphthalenedicarboxylic acid, a critical monomer for producing advanced polyester (B1180765) materials and liquid crystalline polymers. jlu.edu.cnsmolecule.com

The most notable polymer derived from this pathway is polyethylene naphthalate (PEN). PEN is structurally similar to polyethylene terephthalate (B1205515) (PET) but incorporates a more rigid naphthalene ring in its backbone instead of a benzene (B151609) ring. smolecule.comacs.org This structural difference imparts superior thermal stability, mechanical strength, and gas barrier properties to PEN compared to PET. smolecule.com

Furthermore, the 2,6-NDA monomer derived from 2,6-DIPN is explicitly used in the synthesis of liquid crystalline polymers. jlu.edu.cn Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are essential for technologies like displays (LCDs). upenn.edumdpi.com Polymers with liquid crystalline properties combine the characteristics of liquid crystals with the processability and flexibility of polymers. mdpi.com

Alkylated naphthalenes, including diisopropylnaphthalene, are classified as API Group V base oils and are widely used to enhance the performance of industrial and automotive lubricants. issuu.comtaylorfrancis.com They are typically blended with other base oils, such as polyalphaolefins (PAOs) or mineral oils, to extend lubricant life, especially in high-temperature applications. issuu.comexxonmobilchemical.com

The primary benefits of using alkylated naphthalenes as lubricant additives include:

Enhanced Thermal and Oxidative Stability : The electron-rich, fused-ring structure of naphthalene is inherently stable. It can absorb and disperse thermal energy through resonance, a mechanism similar to that of antioxidants, which inhibits the oil from breaking down or oxidizing at high temperatures. issuu.comtaylorfrancis.comhhpetrochem.com

Improved Additive Solvency and Varnish Control : The polarity of the naphthalene ring helps to dissolve other additives and keeps degradation byproducts (varnish and sludge) in solution, ensuring a cleaner system. issuu.comexxonmobilchemical.com

Reduced Volatility : In high-temperature applications like chain lubrication, adding alkylated naphthalenes reduces evaporation loss, allowing the fluid to remain and lubricate for longer periods. issuu.com

Table 2: Performance Enhancements with Alkylated Naphthalene (AN) Lubricant Additives
PropertyEnhancement MechanismApplication Benefit
Thermal Stability The naphthalene ring absorbs and disperses energy, inhibiting thermal degradation. taylorfrancis.comhhpetrochem.comExtended lubricant life in high-temperature environments (up to 300°C). issuu.com
Oxidative Stability The aromatic structure resists oxidation, preventing the formation of harmful deposits. hhpetrochem.comReduced sludge and varnish formation, leading to cleaner machinery. issuu.comexxonmobilchemical.com
Additive Solubility The polarity of the naphthalene core improves the solubility of other performance additives. issuu.comMore effective additive packages and improved overall lubricant performance. exxonmobilchemical.com
Hydrolytic Stability Provides stability for use in high-moisture environments. exxonmobilchemical.comReliable performance in applications exposed to water.

Diisopropylnaphthalene, typically as a mixture of isomers, serves as a high-performance industrial solvent. nih.govwikipedia.org Its utility as a solvent stems from a combination of desirable physical properties, including a broad liquid temperature range, low volatility, a high boiling point, and excellent thermal stability. wikipedia.orgdynovacn.comschultzchem.com

It is recognized for its use as a solvent in the manufacturing of carbonless copy paper, where it encapsulates the dye. wikipedia.org Additionally, its strong dissolvent capacity makes it suitable as a dye solvent and for use in antirust coatings, marine paints, and sealants. dynovacn.comschultzchem.com Its low reactivity and stability under various conditions make it a reliable non-reactive modifying agent in chemical formulations. dynovacn.com

Applications in Sensing and Imaging

The unique photophysical and chemical properties of naphthalene and its derivatives make them highly valuable in the development of advanced sensory materials. nih.gov The rigid, planar, and large π-electron conjugated system of the naphthalene core results in high quantum yields and excellent photostability. nih.govresearchgate.net These characteristics, combined with their strong fluorescence, electroactivity, and the relative ease with which their structure can be modified, make naphthalene derivatives ideal candidates for the construction of fluorescent probes. nih.govmdpi.com These probes have shown excellent sensing and selectivity properties towards various analytes, including both anions and cations. nih.gov

Naphthalene-Based Fluorescence Probes

Naphthalene-based fluorescent probes are molecules designed to exhibit a change in their fluorescence properties upon interacting with a specific target analyte. This change can manifest as an increase ("turn-on"), decrease ("turn-off"), or shift in the emission wavelength, allowing for the qualitative and quantitative detection of the target. tandfonline.comscispace.com The hydrophobic nature of the naphthalene moiety often plays a key role in their sensing capabilities. nih.gov

The design of these probes typically involves functionalizing the naphthalene scaffold with a specific recognition unit (a receptor) that can selectively bind to the target ion. This binding event triggers a change in the electronic properties of the fluorophore, leading to a measurable optical response. Common strategies involve incorporating Schiff bases, which contain an imine group (C=N) that serves as a robust binding site for metal ions. mdpi.comnih.gov The sensing mechanisms often rely on processes such as Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET). tandfonline.comscispace.com

In the CHEF mechanism, a non-fluorescent or weakly fluorescent probe binds to a metal ion, forming a rigid complex. This rigidity restricts intramolecular vibrations and rotations that would otherwise quench the fluorescence, leading to a significant enhancement of the emission intensity. tandfonline.com Conversely, in PET-based sensors, the probe consists of a fluorophore linked to a receptor with a lone pair of electrons. In the absence of the target ion, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. Upon binding of a cation to the receptor, the lone pair electrons are engaged in coordination, which inhibits the PET process and restores fluorescence. scispace.com

Detection and Imaging of Anions and Cations

The versatility of naphthalene derivatives has led to the development of a wide array of fluorescent probes for the selective detection of various environmentally and biologically significant ions.

Cation Detection

Naphthalene-based probes have been extensively developed for detecting a range of metal cations. For instance, a Schiff-base type fluorescent sensor (PLB3), synthesized from 2-hydroxy-1-naphthaldehyde, demonstrates a turn-on fluorescence response for Zinc (Zn²⁺) with an 8-fold increase in intensity. tandfonline.com The probe operates via the CHEF mechanism and can distinguish Zn²⁺ from the chemically similar Cadmium (Cd²⁺) ion, with a detection limit of 0.33 μM. tandfonline.com

Another naphthalene Schiff-base probe (P) was designed for the dual detection of Aluminum (Al³⁺) and Magnesium (Mg²⁺) by tuning the pH of the solution. scispace.com At a pH of 6.3, the probe selectively detects Al³⁺, while adjusting the pH to 9.4 switches the selectivity to Mg²⁺, with a 49-fold fluorescence enhancement. scispace.com The sensing mechanism for both ions is attributed to the inhibition of the PET process upon the formation of a 1:1 ligand-metal complex. scispace.com

Similarly, probe F6, a naphthalene derivative with a Schiff base structure, was synthesized for the highly selective and sensitive detection of Al³⁺ in a methanol (B129727) solution. mdpi.com This probe showed a 2:1 binding ratio with Al³⁺ and a detection limit as low as 8.73 x 10⁻⁸ mol/L. mdpi.com The utility of these probes extends to biological applications, with some being successfully used for the fluorescent imaging of intracellular Al³⁺ and Mg²⁺ in living cells. scispace.comrsc.org A novel naphthalene cationic Schiff base (NCSB) has also been developed into a reusable paper-based sensor for the selective naked-eye detection of Manganese (Mn²⁺) and Cobalt (Co²⁺) ions in aqueous solutions. nih.gov

Table 1: Naphthalene-Based Fluorescent Probes for Cation Detection

Probe Name Target Cation(s) Key Features Detection Limit Source(s)
PLB3 Zn²⁺ 8-fold fluorescence enhancement; selective over Cd²⁺. 0.33 μM tandfonline.com
F6 Al³⁺ High selectivity and anti-interference ability. 8.73 x 10⁻⁸ M mdpi.com
L Al³⁺ Suitable for detecting intracellular Al³⁺. 1.0 x 10⁻⁷ M (in buffer) rsc.org
P Al³⁺, Mg²⁺ pH-switchable dual-analyte detection. Not Specified scispace.com

Anion Detection

Beyond cations, naphthalene derivatives are effective in sensing anions. A probe (L) based on 1-hydroxy-2,4-diformylnaphthalene was synthesized and showed excellent sensitivity and selectivity for sulfite (B76179) (SO₃²⁻) and bisulfite (HSO₃⁻) ions. nih.gov The probe exhibited a distinct color change from pink to colorless and a fluorescence change from bright to dark upon interacting with these anions. The detection limit using fluorescence spectroscopy was remarkably low, at 9.93 nM. nih.gov This probe was successfully applied to detect sulfite/bisulfite in real water samples. nih.gov Another naphthalene-based colorimetric sensor demonstrated selectivity towards acetate (B1210297) (AcO⁻) in a competitive environment, with a detection limit of 1.1 x 10⁻⁷ M. sigmaaldrich.com

Table 2: Naphthalene-Based Fluorescent Probes for Anion Detection

Probe Name Target Anion(s) Key Features Detection Limit Source(s)
L (diformylnaphthalene-based) SO₃²⁻, HSO₃⁻ Colorimetric and fluorometric response; high sensitivity. 9.93 nM nih.gov

Q & A

Q. What are the primary metabolic pathways of 1,2-Bis(isopropyl)naphthalene in mammalian systems?

While specific data on this compound metabolism is limited, insights can be drawn from naphthalene derivatives. The parent compound undergoes cytochrome P450 (CYP)-mediated oxidation to form reactive epoxides (e.g., 1,2-naphthalene oxide), which rearrange into hydroxylated metabolites (e.g., 1- or 2-naphthol). These metabolites are conjugated with glucuronides or sulfates for excretion . The isopropyl substituents may alter metabolic kinetics, necessitating in vitro assays (e.g., hepatic microsomal studies) to confirm species-specific pathways.

Q. How can researchers synthesize this compound, and what are critical reaction conditions?

Synthesis may involve Friedel-Crafts alkylation of naphthalene with isopropyl halides using Lewis acid catalysts (e.g., AlCl₃). Alternatively, Pd-catalyzed [5 + 2] annulation (as seen in related polycyclic systems) could be adapted, requiring precise control of temperature (80–120°C) and anhydrous conditions to minimize side reactions . Purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. What analytical techniques are effective for quantifying this compound in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended due to its sensitivity for non-polar compounds. Solid-phase extraction (SPE) using C18 cartridges can pre-concentrate samples from water or soil. For trace detection, high-resolution LC-MS/MS with atmospheric pressure chemical ionization (APCI) improves accuracy in complex matrices .

Q. What toxicological endpoints are observed in animal models exposed to this compound?

Limited data suggest hepatic and renal effects, based on structural analogs like naphthalene. Subchronic inhalation studies in rodents show dose-dependent respiratory inflammation and oxidative stress markers. Researchers should prioritize OECD Guideline 407 (repeated-dose toxicity) to assess systemic endpoints (e.g., histopathology, serum biomarkers) across exposure routes (oral, dermal, inhalation) .

Q. Which physicochemical properties influence this compound’s environmental fate?

Key properties include log Kow (~5.2, indicating high lipophilicity), vapor pressure (low volatility), and water solubility (<1 mg/L). These traits suggest strong adsorption to organic matter in soil and potential bioaccumulation, though empirical data on biodegradation and half-lives are lacking .

Advanced Research Questions

Q. How should conflicting data on environmental persistence be resolved?

Discrepancies arise from variable test conditions (e.g., microbial activity, pH). Standardized OECD 301 (ready biodegradability) and 307 (soil degradation) assays under controlled aerobic/anaerobic conditions are critical. Isotopic labeling (¹⁴C-tracing) can quantify mineralization rates, while QSAR models predict degradation pathways pending experimental validation .

Q. What methodological considerations minimize performance bias in inhalation exposure studies?

Adopt the OHAT Risk of Bias Tool (Table C-7):

  • Randomize dose administration and conceal group allocation.
  • Blind personnel to exposure levels during data collection.
  • Validate exposure characterization using real-time aerosol monitors (e.g., SMPS for particle size distribution) .

Q. How can species-specific metabolic differences be addressed in CYP interaction studies?

Use comparative in vitro models: human/rodent liver microsomes or recombinant CYP isoforms (e.g., CYP1A2, CYP2E1). Adjust incubation parameters (NADPH concentration, incubation time) to optimize metabolite detection via UPLC-HRMS. Cross-validate findings with in silico docking simulations to predict binding affinities .

Q. What strategies resolve biomonitoring discrepancies in occupational exposure studies?

Harmonize metabolite measurement (e.g., urinary 1-naphthol glucuronide) using isotope dilution assays. Account for confounding variables (smoking, diet) via multivariate regression. Longitudinal sampling and physiologically based pharmacokinetic (PBPK) modeling can distinguish intermittent vs. chronic exposure .

Q. How should systematic reviews handle studies with high risk of bias in exposure characterization?

Apply tiered risk-of-bias assessment (Table C-6):

  • Exclude studies rated "definitely high risk" (e.g., unvalidated exposure metrics).
  • Conduct sensitivity analyses for "probably high risk" studies to quantify uncertainty.
  • Prioritize findings from Tier 1 studies (low risk) for hazard identification .

Q. Methodological Notes

  • Risk of Bias Tools : Reference Tables C-5 to C-7 () for experimental design checklists.
  • Data Gaps : CERCLA mandates prioritizing studies on developmental toxicity, endocrine disruption, and long-term environmental monitoring .
  • Analytical Validation : Include internal standards (e.g., deuterated analogs) and inter-laboratory comparisons to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.